Product packaging for Pazufloxacin(Cat. No.:CAS No. 127046-18-8)

Pazufloxacin

Cat. No.: B159569
CAS No.: 127046-18-8
M. Wt: 318.3 g/mol
InChI Key: XAGMUUZPGZWTRP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pazufloxacin is under investigation in clinical trial NCT02592096 (this compound Mesilate Ear Drops Clinical Trial Protocol).
LSM-5745 is a member of quinolines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15FN2O4 B159569 Pazufloxacin CAS No. 127046-18-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGMUUZPGZWTRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046697
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127045-41-4
Record name Pazufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127045-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pazufloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pazufloxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazufloxacin, a potent fluoroquinolone antibiotic, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This technical guide provides a detailed examination of the molecular mechanisms underpinning this compound's interaction with DNA gyrase. It includes a compilation of available quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Introduction: The Role of DNA Gyrase and Fluoroquinolone Intervention

Bacterial DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. This heterotetrameric enzyme is composed of two GyrA and two GyrB subunits (GyrA2B2). The GyrA subunit is responsible for the DNA breakage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.

Fluoroquinolones, including this compound, represent a critical class of antibiotics that specifically inhibit the activity of bacterial type II topoisomerases. Their mechanism of action involves the formation of a stable ternary complex with the enzyme and DNA. This complex traps the enzyme in its cleavage-competent state, leading to an accumulation of double-strand DNA breaks and ultimately, cell death.

Mechanism of Action of this compound on DNA Gyrase

This compound, like other fluoroquinolones, interrupts the catalytic cycle of DNA gyrase. The key steps in its mechanism of action are:

  • Binding to the Gyrase-DNA Complex: this compound intercalates into the DNA at the site of cleavage and interacts with specific residues of the GyrA and GyrB subunits. This binding occurs after the GyrA subunits have created a double-strand break in the DNA.

  • Stabilization of the Cleavage Complex: The presence of this compound stabilizes the covalent intermediate where the GyrA subunits are covalently linked to the 5' ends of the broken DNA. This prevents the re-ligation of the DNA strands.

  • Inhibition of DNA Supercoiling: By locking the enzyme in the cleavage complex, this compound effectively inhibits the supercoiling activity of DNA gyrase.

  • Induction of DNA Damage: The accumulation of these stalled cleavage complexes is recognized by the cell as DNA damage, triggering the SOS response and ultimately leading to apoptosis.

This compound is classified as a dual-targeting quinolone, meaning it effectively inhibits both DNA gyrase and topoisomerase IV. The specific activity against each enzyme can vary depending on the bacterial species.

pazufloxacin_mechanism cluster_gyrase_cycle DNA Gyrase Catalytic Cycle cluster_pazufloxacin_action This compound Intervention DNA_unwound Relaxed DNA Gyrase_DNA Gyrase-DNA Complex DNA_unwound->Gyrase_DNA Binding Gyrase DNA Gyrase (GyrA2B2) Cleavage_Complex Cleavage Complex (GyrA covalently bound to DNA) Gyrase_DNA->Cleavage_Complex ATP-dependent Cleavage Supercoiled_DNA Supercoiled DNA Cleavage_Complex->Supercoiled_DNA Strand Passage & Religation Stable_Complex Stable this compound- Gyrase-DNA Complex Cleavage_Complex->Stable_Complex Supercoiled_DNA->DNA_unwound Relaxation (by other topoisomerases) This compound This compound This compound->Stable_Complex Binds to Cleavage Complex Inhibition Inhibition of Religation Stable_Complex->Inhibition DSB Double-Strand Breaks Inhibition->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of this compound Action on DNA Gyrase.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

Bacterial SpeciesEnzymeIC50 (µg/mL)Reference
Staphylococcus aureusDNA GyraseNot explicitly stated, but classified as a Type III quinolone with a Topo IV/Gyrase IC50 ratio of ~2[1]
Staphylococcus aureusTopoisomerase IVNot explicitly stated, but classified as a Type III quinolone with a Topo IV/Gyrase IC50 ratio of ~2[1]
Escherichia coliDNA GyraseData not available in the provided search results
Streptococcus pneumoniaeDNA GyraseData not available in the provided search results

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

supercoiling_assay_workflow cluster_preparation Reaction Preparation cluster_incubation Incubation & Termination cluster_analysis Analysis Relaxed_DNA Relaxed pBR322 DNA Reaction_Mix Reaction Mixture Relaxed_DNA->Reaction_Mix Gyrase Purified DNA Gyrase Gyrase->Reaction_Mix This compound This compound (or test compound) This compound->Reaction_Mix Buffer Assay Buffer (with ATP) Buffer->Reaction_Mix Incubate Incubate at 37°C Reaction_Mix->Incubate Stop_Reaction Stop Reaction (e.g., with SDS/EDTA) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., with Ethidium Bromide) Agarose_Gel->Visualize Quantify Quantify Supercoiled vs. Relaxed DNA Visualize->Quantify IC50_Calc Calculate IC50 Quantify->IC50_Calc

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer (typically 35-50 mM Tris-HCl pH 7.5, 24-100 mM KCl, 4-10 mM MgCl₂, 2 mM DTT, 1-1.8 mM spermidine, 1 mM ATP, and 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound.

    • Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA supercoiling.

  • Reaction Termination:

    • Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Analysis:

    • Separate the supercoiled and relaxed forms of the plasmid DNA by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each drug concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

    • Add purified DNA gyrase.

  • Incubation:

    • Incubate the mixtures at 37°C for a specific time to allow for the formation of the cleavage complex.

  • Protein Denaturation and Digestion:

    • Add SDS to denature the gyrase, trapping the covalent complex.

    • Add a protease (e.g., proteinase K) to digest the enzyme, releasing the linearized plasmid DNA.

  • Analysis:

    • Separate the linear, supercoiled, and nicked forms of the plasmid DNA by agarose gel electrophoresis.

    • Visualize and quantify the amount of linear DNA, which corresponds to the amount of stabilized cleavage complex.

Logical Relationship of this compound's Dual-Targeting Activity

dual_targeting cluster_gram_positive Gram-Positive Bacteria (e.g., S. aureus) cluster_gram_negative Gram-Negative Bacteria (e.g., E. coli) This compound This compound Topo_IV_GP Topoisomerase IV This compound->Topo_IV_GP Primary Target Gyrase_GP DNA Gyrase This compound->Gyrase_GP Secondary Target (Similar Potency) Gyrase_GN DNA Gyrase This compound->Gyrase_GN Primary Target Topo_IV_GN Topoisomerase IV This compound->Topo_IV_GN Secondary Target Bacterial_Cell_Death Bacterial Cell Death Topo_IV_GP->Bacterial_Cell_Death Gyrase_GP->Bacterial_Cell_Death Gyrase_GN->Bacterial_Cell_Death Topo_IV_GN->Bacterial_Cell_Death

Caption: Dual-Targeting Strategy of this compound.

Conclusion

This compound's potent antibacterial activity stems from its effective inhibition of bacterial DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, it introduces lethal double-strand breaks in the bacterial chromosome. The dual-targeting nature of this compound is a key attribute that contributes to its broad spectrum of activity and may help to mitigate the development of resistance. This technical guide provides a foundational understanding of the molecular interactions and experimental methodologies crucial for the continued research and development of fluoroquinolone antibiotics. Further studies are warranted to elucidate the precise IC50 values of this compound against DNA gyrase and topoisomerase IV from a wider range of clinically relevant bacterial pathogens.

References

The Synthesis of Pazufloxacin Mesilate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a prominent chemical synthesis route for pazufloxacin mesilate, a potent fourth-generation fluoroquinolone antibiotic. The synthesis is presented in a step-by-step format, complete with experimental protocols and quantitative data to support reproducibility and process optimization.

Overview of the Synthetic Strategy

The synthesis of this compound mesilate can be efficiently achieved through a multi-step process commencing from the key intermediate, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid. This route involves a series of reactions including nucleophilic substitution, cyclopropanation, hydrolysis, Hofmann degradation to install the aminocyclopropyl moiety, and final salt formation with methanesulfonic acid.

The overall synthetic workflow is depicted in the following diagram:

pazufloxacin_synthesis start Starting Material: (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution Ethyl Cyanoacetate, NaH, DMSO cyclopropanation Cyclopropanation nucleophilic_substitution->cyclopropanation 1,2-Dibromoethane, Base hydrolysis Hydrolysis cyclopropanation->hydrolysis H2SO4 hofmann_degradation Hofmann Degradation hydrolysis->hofmann_degradation NaOH, NaClO pazufloxacin_free_base This compound (Free Base) hofmann_degradation->pazufloxacin_free_base salt_formation Salt Formation pazufloxacin_free_base->salt_formation Methanesulfonic Acid, Ethanol end This compound Mesilate salt_formation->end

The Antibacterial Efficacy of Pazufloxacin Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin, a synthetic fluoroquinolone antibiotic, exhibits a broad spectrum of activity against a wide array of bacterial pathogens. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, with a specific focus on its efficacy against Gram-negative bacteria. This document summarizes key quantitative data, details experimental methodologies for susceptibility testing, and elucidates the underlying mechanism of action and potential resistance pathways.

Core Efficacy: In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of clinically significant Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of its antibacterial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: this compound MIC Values for Key Gram-Negative Pathogens
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.025[1]0.10[1]
Pseudomonas aeruginosa0.78[1]12.5[1]
Klebsiella pneumoniae--
Haemophilus influenzae--
Proteus mirabilis--
Serratia marcescens--

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Dashes indicate data not specified in the provided search results.

A study investigating clinically isolated Gram-positive and -negative bacteria found that the MIC50 and MIC90 values of this compound ranged from 0.0125 to 12.5 µg/ml and 0.025 to 100 µg/ml, respectively[2]. For Pseudomonas aeruginosa ATCC 27853, a specific MIC of 0.5 µg/mL has been reported[3].

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[3][4][5] This dual-targeting mechanism contributes to its potent antibacterial activity.[3][4]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[5]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.

By binding to and stabilizing the enzyme-DNA complex, this compound traps these enzymes, leading to the accumulation of double-stranded DNA breaks.[3][5] This irreversible damage to the bacterial chromosome ultimately results in the inhibition of DNA synthesis and cell death.

pazufloxacin_mechanism cluster_bacterium Gram-Negative Bacterium cluster_dna_replication DNA Replication Machinery This compound This compound CellWall Outer & Inner Membranes This compound->CellWall Entry Cytoplasm Cytoplasm CellWall->Cytoplasm DNA_Gyrase DNA Gyrase (GyrA, GyrB) DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Stabilizes complex, induces cleavage Topoisomerase_IV Topoisomerase IV (ParC, ParE) Topoisomerase_IV->DNA_Breaks Stabilizes complex, induces cleavage Bacterial_DNA Bacterial DNA Replication_Fork Bacterial_DNA->Replication_Fork Replication Replication_Fork->DNA_Gyrase Relieves supercoiling Replication_Fork->Topoisomerase_IV Decatenates daughter chromosomes Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Leads to Pazufloxacin_in_cyto->DNA_Gyrase Inhibits Pazufloxacin_in_cyto->Topoisomerase_IV Inhibits

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Experimental Protocols

The determination of this compound's in vitro activity is primarily achieved through standardized susceptibility testing methods. The following protocols are based on established methodologies recommended by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for quantitative susceptibility testing.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from a fresh (18-24 hour) agar plate are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in MHB to yield a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted this compound. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.

broth_microdilution_workflow start Start prep_this compound Prepare serial dilutions of this compound in Mueller-Hinton Broth start->prep_this compound prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard and dilute to final concentration start->prep_inoculum inoculate_plate Inoculate 96-well plate with this compound dilutions and bacterial inoculum prep_this compound->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Visually inspect for turbidity and determine the MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.
Agar Dilution Method for MIC Determination

This method involves the incorporation of the antibiotic directly into the agar medium.

  • Preparation of Agar Plates: A stock solution of this compound is prepared and added to molten Mueller-Hinton Agar at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: The surface of each agar plate is spot-inoculated with a standardized volume of the bacterial suspension. A control plate containing no antibiotic is also inoculated.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mechanisms of Resistance in Gram-Negative Bacteria

The emergence of resistance to fluoroquinolones, including this compound, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria include:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of this compound to its target enzymes.[5] Mutations in the quinolone resistance-determining region (QRDR) of these genes are most common.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, thereby reducing its intracellular concentration and efficacy.[6] Several families of efflux pumps are implicated in fluoroquinolone resistance in Gram-negative bacteria.

  • Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the influx of this compound into the cell.

resistance_mechanisms cluster_bacterium Gram-Negative Bacterium cluster_resistance Resistance Mechanisms Pazufloxacin_ext This compound CellWall Outer & Inner Membranes Pazufloxacin_ext->CellWall Entry Pazufloxacin_int This compound CellWall->Pazufloxacin_int Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) Efflux_Pump->Pazufloxacin_ext Expels drug Target_Mutation Target Site Mutation (gyrA, parC) DNA_Gyrase DNA Gyrase Target_Mutation->DNA_Gyrase Alters binding site Topoisomerase_IV Topoisomerase IV Target_Mutation->Topoisomerase_IV Alters binding site Reduced_Permeability Reduced Permeability (Porin modification) Reduced_Permeability->CellWall Blocks entry Pazufloxacin_int->Efflux_Pump Substrate for Pazufloxacin_int->DNA_Gyrase Inhibits Pazufloxacin_int->Topoisomerase_IV Inhibits

Caption: Key resistance mechanisms to this compound in Gram-negative bacteria.

Conclusion

This compound demonstrates significant in vitro activity against a broad spectrum of Gram-negative bacteria, targeting fundamental processes of DNA replication. Understanding its quantitative efficacy, mechanism of action, and the potential for resistance is crucial for its appropriate clinical application and for guiding future drug development efforts. The standardized methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other antimicrobial agents against evolving bacterial populations.

References

The In-Vivo Pharmacodynamics of Pazufloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in-vivo pharmacodynamics of pazufloxacin, a fluoroquinolone antibiotic. It is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases and antimicrobial chemotherapy. This document summarizes key quantitative data from various in-vivo infection models, details the experimental protocols used in these studies, and visualizes the underlying mechanism of action and experimental workflows.

Introduction

This compound is a potent, broad-spectrum fluoroquinolone antibacterial agent.[1] Its clinical efficacy is underpinned by its pharmacokinetic and pharmacodynamic (PK/PD) properties. Understanding the pharmacodynamics of this compound in relevant in-vivo infection models is crucial for optimizing dosing regimens, predicting clinical outcomes, and combating the development of antimicrobial resistance. This guide focuses on the quantitative relationships between drug exposure and antibacterial effect in established animal models of infection.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[1] The primary targets of this compound are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2]

  • In Gram-negative bacteria , the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[3]

  • In Gram-positive bacteria , the primary target is topoisomerase IV, which is essential for the separation of daughter chromosomes following DNA replication.[3]

By forming a stable complex with the enzyme and DNA, this compound traps the topoisomerase in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to the accumulation of double-stranded DNA breaks, inhibition of DNA replication, and ultimately, bacterial cell death.[4]

cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria Pazufloxacin_GN This compound DNA_Gyrase DNA Gyrase Pazufloxacin_GN->DNA_Gyrase Inhibits Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Mediates Cell_Death_GN Bacterial Cell Death DNA_Gyrase->Cell_Death_GN Leads to DNA breaks & DNA_Replication_GN DNA Replication Supercoiling->DNA_Replication_GN Enables Pazufloxacin_GP This compound Topoisomerase_IV Topoisomerase IV Pazufloxacin_GP->Topoisomerase_IV Inhibits Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Mediates Cell_Death_GP Bacterial Cell Death Topoisomerase_IV->Cell_Death_GP Leads to DNA breaks & Cell_Division Bacterial Cell Division Chromosome_Segregation->Cell_Division Enables

Figure 1: Mechanism of action of this compound.

Quantitative Pharmacodynamic Data

The efficacy of this compound in in-vivo models is best predicted by pharmacodynamic indices that relate drug exposure to the minimum inhibitory concentration (MIC) of the target pathogen. The most critical PK/PD parameters for fluoroquinolones are the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[5]

Pseudomonas aeruginosa

The neutropenic mouse thigh infection model is a well-established model for evaluating the in-vivo efficacy of antibiotics against Pseudomonas aeruginosa.

PK/PD ParameterBacteriostatic Effect1-log10 Kill2-log10 Kill
fAUC24/MIC 46.1[5]63.8[5]100.8[5]
fCmax/MIC 5.5[5]7.1[5]10.8[5]

Table 1: Target PK/PD values of this compound for different levels of bactericidal activity against Pseudomonas aeruginosa in the neutropenic mouse thigh infection model. [5]

Staphylococcus aureus and Streptococcus pneumoniae

Pharmacokinetic and pharmacodynamic data from a study in healthy volunteers provide insights into the potential efficacy of this compound against Staphylococcus aureus and Streptococcus pneumoniae.

PathogenDose (mg)AUC0-24/MIC50Cmax/MIC50
Methicillin-Sensitive Staphylococcus aureus (MSSA) 300215.36[6]57.52[6]
500309.60[6]81.28[6]
Streptococcus pneumoniae 300107.68[6]28.76[6]
500154.80[6]40.64[6]

Table 2: AUC0-24/MIC50 and Cmax/MIC50 of this compound against MSSA and S. pneumoniae. [6]

For Streptococcus pneumoniae, a free-drug AUC24/MIC ratio of >33.7 was associated with a 100% probability of a microbiological response in patients with community-acquired respiratory tract infections treated with fluoroquinolones.[7]

Experimental Protocols

The following sections detail the methodologies for key in-vivo experiments cited in the literature.

Neutropenic Mouse Thigh Infection Model

This model is a standard for preclinical evaluation of antimicrobial agents.[8]

cluster_workflow Neutropenic Mouse Thigh Infection Model Workflow Start Start Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Start->Neutropenia Infection Intramuscular Thigh Infection (e.g., P. aeruginosa) Neutropenia->Infection Treatment Administer this compound (subcutaneous) Infection->Treatment Sampling Euthanize & Collect Thigh Tissue Treatment->Sampling Homogenization Homogenize Thigh Tissue Sampling->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Incubation Incubate Plates Plating->Incubation CFU_Count Count Colony Forming Units (CFU) Incubation->CFU_Count End End CFU_Count->End

Figure 2: Workflow of the neutropenic mouse thigh infection model.

Animals: Specific-pathogen-free mice (e.g., ICR, CD1) are typically used.[9][10]

Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.[11]

Bacterial Challenge: Mice are inoculated with a standardized bacterial suspension (e.g., 10^7 CFU/mL of P. aeruginosa or S. aureus) via intramuscular injection into the thigh.[5][9]

Drug Administration: this compound is typically administered subcutaneously at various doses and dosing intervals to simulate different clinical scenarios.[5]

Sample Collection and Processing: At predetermined time points (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is aseptically removed.[5][9] The tissue is then homogenized in a sterile saline solution.[9]

Quantification of Bacterial Load: The tissue homogenate is serially diluted and plated on appropriate agar media.[9] After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in the thigh.[9]

Pharmacokinetic Studies in Animal Models

Pharmacokinetic parameters are determined to understand the absorption, distribution, metabolism, and excretion of this compound.

Animals: Studies have been conducted in various animal models, including mice, rats, and buffalo calves.[12][13]

Drug Administration: this compound is administered via the intended clinical route (e.g., intravenous) or the route used in the efficacy model (e.g., subcutaneous).[5][12]

Sample Collection: Blood samples are collected at multiple time points after drug administration.[5]

Drug Concentration Analysis: The concentration of this compound in the plasma or serum is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[5]

Pharmacokinetic Analysis: The concentration-time data are analyzed using non-compartmental or compartmental models to determine key pharmacokinetic parameters such as Cmax, AUC, and half-life.[5][13]

Other In-Vivo Infection Models

While the neutropenic mouse thigh model is the most extensively described, other models have been used to evaluate the efficacy of this compound.

  • Systemic Infection Model: Mice are challenged with a lethal dose of bacteria, and the ability of this compound to protect against mortality is assessed.[14]

  • CMC Pouch Infection Model in Rats: This model simulates a localized soft tissue infection.[14]

  • Calculus Infection in Rat Bladder: This model is used to evaluate efficacy in urinary tract infections.[14]

  • Pneumonia Model in Mice: This model assesses the efficacy of this compound in respiratory tract infections.[15]

Detailed protocols and extensive quantitative data for these models are less consistently reported in the readily available literature compared to the neutropenic thigh model.

Conclusion

The in-vivo pharmacodynamics of this compound have been well-characterized, particularly against Pseudomonas aeruginosa in the neutropenic mouse thigh infection model. The PK/PD indices fAUC24/MIC and fCmax/MIC are robust predictors of its bactericidal activity. The data presented in this guide provide a strong foundation for understanding the in-vivo efficacy of this compound and for informing its clinical use. Further research to delineate the pharmacodynamics of this compound in a wider range of in-vivo models and against a broader spectrum of clinically relevant pathogens will continue to refine our understanding of this important antimicrobial agent.

References

chemical structure and physicochemical properties of pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Pazufloxacin

Introduction

This compound is a potent, broad-spectrum fluoroquinolone antibiotic developed for intravenous administration.[1][2] It belongs to the third generation of quinolones and exhibits significant bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics like cephalosporins and carbapenems.[1][3] Its clinical efficacy is rooted in its unique chemical structure and resulting physicochemical properties, which govern its mechanism ofaction, pharmacokinetics, and formulation development. This guide provides a comprehensive technical overview of this compound's chemical and physical characteristics for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a synthetic, tricyclic, fluorinated quinolone derivative. A key structural feature is the 1-aminocyclopropyl substituent at the C-10 position, which contributes to its potent broad-spectrum activity.[1][4] The molecule is chiral, with the (S)-enantiomer being the active form. It is often used clinically as a methanesulfonate salt (this compound mesylate) to improve its aqueous solubility.[3][5]

Table 1: Chemical Identifiers for this compound and this compound Mesylate

IdentifierThis compoundThis compound Mesylate
IUPAC Name (3S)-10-(1-Aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[5](2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
CAS Number 127045-41-4[5][6]163680-77-1[5][7]
Molecular Formula C₁₆H₁₅FN₂O₄[5][6]C₁₇H₁₉FN₂O₇S[7]
Synonyms T-3761[5][6]T-3762, Pazucross[2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The data for this compound and its mesylate salt are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueRemarks
Molecular Weight 318.30 g/mol [5][6]This compound (Free Acid)
414.41 g/mol [5][7]This compound Mesylate
Appearance Crystals[5]This compound (Free Acid)
White to off-white crystalline powder, Colorless prisms[4][5]This compound Mesylate
Melting Point 269-271.5 °C[5]This compound (Free Acid)
>255 °C (decomposition)[7], 258-259 °C (decomposition)[5]This compound Mesylate
Solubility This compound Mesylate:
Water: >200 mg/mL (at 25°C)[5], ≥ 100 mg/mL[8]Highly soluble
DMSO: 100 mg/mL[8], 82 mg/mL[2]Very soluble
Ethanol: 7 mg/mL[2]Slightly soluble
Lipophilicity (LogP) -0.8 (XLogP3)[6]This is a computed value, indicating hydrophilicity.
pKa Not available in cited literature.As a compound with carboxylic acid and amino groups, it will have at least two pKa values. Its solubility and absorption are pH-dependent.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase is the primary target in Gram-negative bacteria and is responsible for introducing negative supercoils into the DNA, which is necessary to relieve torsional stress during replication.

  • Topoisomerase IV is the main target in Gram-positive bacteria and is critical for separating interlinked daughter chromosomes following replication.

By binding to the enzyme-DNA complex, this compound stabilizes it, which leads to double-strand breaks in the bacterial chromosome, inhibiting DNA synthesis and ultimately causing bacterial cell death.[6]

G cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Segregation Pazufloxacin_in This compound DNA_Gyrase DNA Gyrase (Gram-Negative Target) Pazufloxacin_in->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) Pazufloxacin_in->Topo_IV Inhibits DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DS_Breaks Leads to Inhibition Inhibition of DNA Replication & Transcription DS_Breaks->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of Action of this compound.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols are employed to ensure data reliability and reproducibility.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

This method determines the thermodynamic solubility of a compound and is a standard protocol for Biopharmaceutics Classification System (BCS) studies.[9][10]

  • Preparation: Prepare aqueous buffers at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as the dissolution media.[10] The temperature should be maintained at 37 ± 1 °C.[10]

  • Addition of Compound: Add an excess amount of the solid API to a vial containing a known volume of the buffer.[11] The amount should be sufficient to form a suspension and ensure saturation.[11]

  • Equilibration: Seal the vials and agitate them in a mechanical shaker or orbital incubator at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10][11]

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration (using a filter that does not adsorb the drug).[10]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • pH Measurement: The pH of the saturated solution should be measured at the end of the experiment to confirm it has not shifted significantly.[11]

Determination of Partition Coefficient (logP) (Shake-Flask Method)

The n-octanol/water partition coefficient (logP) is a measure of a drug's lipophilicity and is a critical parameter for predicting its absorption and distribution.[13][14] The shake-flask method is the gold standard for its experimental determination.[15][16]

G start Start prep 1. Prepare Solvents (Pre-saturate n-octanol with water and water with n-octanol) start->prep add 2. Add known amount of This compound to biphasic system prep->add shake 3. Shake vigorously to facilitate partitioning (e.g., 2 hours at 25°C) add->shake equilibrate 4. Allow phases to separate completely (e.g., overnight equilibration) shake->equilibrate separate 5. Carefully separate the aqueous and n-octanol phases equilibrate->separate analyze 6. Determine this compound concentration in each phase using HPLC-UV separate->analyze calc 7. Calculate P = [Conc]octanol / [Conc]aqueous and LogP = log10(P) analyze->calc end_node End calc->end_node

Caption: Workflow for logP Determination (Shake-Flask).

  • Solvent Preparation: Prepare the two immiscible phases, n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing them to separate.[15][17]

  • Dissolution: Dissolve a precisely weighed amount of this compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Combine known volumes of the drug-containing phase and the empty phase in a separatory funnel or vial. Shake the mixture vigorously for a set period to allow the drug to partition between the two phases until equilibrium is reached.[18]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases are clearly separated. Centrifugation can be used to break up any emulsions.[19]

  • Concentration Analysis: Withdraw a sample from each phase and determine the concentration of this compound, typically by HPLC or UV-Vis spectroscopy.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a drug at different physiological pHs, which affects solubility and permeability. Potentiometric titration is a highly accurate method for its determination.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in high-purity water. If solubility is limited, a co-solvent like methanol may be used, and the apparent pKa is extrapolated back to 0% co-solvent.

  • Titration Setup: Place the solution in a thermostated vessel (e.g., at 25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) using a precision burette. For a molecule like this compound with both acidic (carboxylic acid) and basic (amino) groups, titration will be performed from a low pH to a high pH (or vice-versa) to determine both pKa values.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • pKa Calculation: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and from there, the half-equivalence point.[20]

References

The Post-Antibiotic Effect of Pazufloxacin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the post-antibiotic effect (PAE) of pazufloxacin, a potent fluoroquinolone antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available research, experimental methodologies, and quantitative data surrounding this critical pharmacodynamic parameter.

Introduction to the Post-Antibiotic Effect (PAE)

The post-antibiotic effect refers to the persistent suppression of bacterial growth that continues after a brief exposure of the microorganisms to an antimicrobial agent, even when the drug concentration has fallen below the minimum inhibitory concentration (MIC). A significant PAE allows for less frequent dosing intervals without compromising therapeutic efficacy, a crucial consideration in clinical practice. This compound, a member of the fluoroquinolone class, is known to exhibit a notable PAE.

This compound exerts its bactericidal action by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This mechanism of action contributes to its potent antimicrobial activity and the induction of a post-antibiotic effect.

Quantitative Data on the Post-Antibiotic Effect of this compound

While direct, quantitative data on the duration of this compound's PAE is limited in publicly available English-language literature, research indicates its superiority over other classes of antibiotics. One study demonstrated that the PAE of this compound in Pseudomonas aeruginosa was superior to that of imipenem (IPM) and ceftazidime (CAZ)[1].

To provide a comprehensive overview, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against key bacterial strains, which are crucial for the design and interpretation of PAE studies.

Bacterial SpeciesStrainMIC (μg/mL)Reference
Pseudomonas aeruginosaATCC 278530.5[2]
Pseudomonas aeruginosaClinical Isolates (MIC90)12.5[3]
Staphylococcus aureusQuinolone Susceptible (MIC90)0.2[1]
Streptococcus agalactiaeClinical Isolates (MIC50)3.13[3]
Escherichia coliClinical Isolates (MIC90)0.10[3]
Gardnerella vaginalisClinical Isolates (MIC90)6.25[3]
Peptostreptococcus magnusClinical Isolates (MIC90)25[3]
Bacteroides fragilisClinical Isolates (MIC90)12.5[3]
Prevotella biviaClinical Isolates (MIC90)25[3]

Experimental Protocols for PAE Determination

The determination of the in vitro PAE of fluoroquinolones like this compound generally follows a standardized methodology. The following protocol is a synthesis of commonly employed techniques in the field.

General Experimental Workflow

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_monitoring Monitoring Regrowth cluster_calculation Calculation BacterialCulture Bacterial Culture (Logarithmic Growth Phase) Incubation Incubate Bacteria with This compound (1-2 hours) BacterialCulture->Incubation ControlCulture Parallel Control Culture (No Antibiotic Exposure) BacterialCulture->ControlCulture AntibioticSolution This compound Solution (e.g., 10x MIC) AntibioticSolution->Incubation Centrifugation1 Centrifugation Incubation->Centrifugation1 Washing Wash Pellet with Saline/Broth Centrifugation1->Washing Centrifugation2 Centrifugation Washing->Centrifugation2 Resuspension Resuspend in Antibiotic-Free Medium Centrifugation2->Resuspension ViableCounts Determine Viable Counts (Time-Kill Curve) Resuspension->ViableCounts PAECalculation PAE = T - C ViableCounts->PAECalculation ControlCulture->PAECalculation

Figure 1: Experimental workflow for PAE determination.
Detailed Methodological Steps

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium is cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the logarithmic phase of growth (typically 10^5 to 10^6 CFU/mL).

  • Antibiotic Exposure: this compound is added to the bacterial culture at a predetermined concentration, often a multiple of the MIC (e.g., 10x MIC). The culture is then incubated for a specified period, usually 1 to 2 hours, at 37°C. A control culture without the antibiotic is incubated under the same conditions.

  • Drug Removal: The antibiotic is removed from the test culture. This is commonly achieved by centrifugation to pellet the bacteria, followed by washing the pellet with sterile, pre-warmed saline or broth. This washing step is typically repeated to ensure complete removal of the drug.

  • Regrowth Monitoring: The washed bacterial pellet is resuspended in fresh, pre-warmed, antibiotic-free broth to the original volume. Both the test and control cultures are then incubated further. Viable bacterial counts (CFU/mL) are determined at regular intervals (e.g., every hour) from both cultures using standard plating techniques.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after drug removal.

    • C is the time required for the viable count in the unexposed control culture to increase by 1 log10 from the initial count after the same handling procedures.

Mechanism of Action and PAE

The prolonged suppressive effect of this compound on bacterial growth, even after its removal, is intrinsically linked to its mechanism of action.

Pazufloxacin_MoA This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Leads to PAE Post-Antibiotic Effect (Persistent Suppression of Regrowth) Bacterial_Death->PAE Induces

Figure 2: this compound's mechanism leading to PAE.

By binding to and inhibiting DNA gyrase and topoisomerase IV, this compound causes damage to bacterial DNA and disrupts essential cellular processes. Even after the extracellular concentration of the drug is negligible, the damage inflicted may require a significant amount of time for the surviving bacteria to repair, leading to the observed post-antibiotic effect.

Conclusion

This compound demonstrates a significant post-antibiotic effect, a key pharmacodynamic property that contributes to its clinical utility. While further research is needed to quantify the precise duration of its PAE against a broader range of clinically relevant bacteria, the existing evidence underscores its potential for effective bacterial eradication with optimized dosing regimens. The standardized experimental protocols outlined in this guide provide a framework for future investigations into the PAE of this compound and other fluoroquinolones.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of Pazufloxacin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[2][3][4] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in both preclinical research and clinical practice. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] This value is fundamental for assessing the potency of the antibiotic, monitoring the emergence of resistance, and guiding therapeutic decisions.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, in accordance with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action of this compound

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[3][6] The binding of this compound to these enzymes stabilizes the enzyme-DNA complex, leading to the inhibition of DNA replication and transcription, ultimately causing bacterial cell death.[2][4]

pazufloxacin_mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->DNA Decatenation Topoisomerase_IV->Replication_Fork DNA_Damage DNA Damage & Cell Death Replication_Fork->DNA_Damage

Caption: Mechanism of action of this compound.

Data Presentation: this compound MIC Values

The following tables summarize the MIC values of this compound against a range of clinically relevant bacteria. These values are compiled from various studies and are presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Gram-Positive BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)0.10.2
Staphylococcus aureus (MRSA)0.786.25
Streptococcus pneumoniae0.51
Enterococcus faecalis0.783.13
Gram-Negative BacteriaMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.050.2
Klebsiella pneumoniae0.10.78
Pseudomonas aeruginosa1.5612.5
Haemophilus influenzae≤0.0250.05

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Experimental Protocols

Broth Microdilution Method

This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) (for stock solution preparation)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland densitometer

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the 1280 µg/mL this compound solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

    • The eleventh well in each row will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial suspension to each well (except the sterility control wells).

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are then inoculated.

Materials:

  • This compound powder

  • DMSO

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Inoculator (e.g., multipoint replicator)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions in sterile water or buffer at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C.

    • Add 1 part of each this compound dilution to 9 parts of molten MHA to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow to solidify.

    • Prepare a control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing agar plates and the control plate using an inoculator.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.

Quality Control

For both methods, it is essential to perform quality control using standard reference strains with known MIC values for this compound. Recommended QC strains include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

  • Streptococcus pneumoniae ATCC 49619

The obtained MIC values for these strains should fall within the acceptable ranges established by CLSI or EUCAST.[7]

mic_workflow cluster_prep Preparation cluster_method MIC Determination Method cluster_incubation Incubation & Reading Stock_Solution Prepare this compound Stock Solution Broth_Microdilution Broth Microdilution Stock_Solution->Broth_Microdilution Serial Dilution in Broth Agar_Dilution Agar Dilution Stock_Solution->Agar_Dilution Incorporate into Agar Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Microdilution Inoculate Wells Inoculum_Prep->Agar_Dilution Spot Inoculate Plates Incubate Incubate at 35°C for 16-20 hours Broth_Microdilution->Incubate Agar_Dilution->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Experimental workflow for MIC determination.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages, experimental protocols, and relevant pharmacological data for the use of pazufloxacin in in vivo murine studies. The information is intended to assist in the design and execution of preclinical research involving this fluoroquinolone antibiotic.

Overview of this compound

This compound is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This dual-target mechanism contributes to its bactericidal activity and a lower propensity for the development of resistance. In murine models, this compound has demonstrated efficacy in various infection models, making it a valuable tool for preclinical antibacterial research.

Recommended Dosages

The appropriate dosage of this compound in murine studies is dependent on the infection model, the pathogen's susceptibility (Minimum Inhibitory Concentration - MIC), and the route of administration. The following table summarizes dosages reported in the literature for specific murine infection models.

Table 1: Recommended this compound Dosages for In Vivo Murine Studies

Infection ModelMouse StrainRoute of AdministrationDosage Range (mg/kg)Dosing RegimenReference(s)
Thigh Infection (Pseudomonas aeruginosa) Neutropenic ddYSubcutaneous (SC)2.5 - 40Single dose or fractionated doses (e.g., every 6, 8, 12, or 24 hours)[1][2][3]
Systemic Infection (S. aureus, P. aeruginosa) Cyclophosphamide-treated miceNot specifiedEfficacious, but specific dose not detailed in abstractNot specified[4][5]
Pharmacokinetic Studies Not specifiedIntravenous (IV)10Single dose[6]

Note: Dosages should be optimized based on the specific experimental conditions, including the bacterial strain and its MIC for this compound.

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for designing effective dosing regimens. The efficacy of fluoroquinolones is often correlated with the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) or the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).

Table 2: Pharmacokinetic Parameters of this compound in Neutropenic Mice (Subcutaneous Administration)

Dose (mg/kg)Cmax (µg/mL)AUC₀₋∞ (µg·h/mL)
2.50.631.35
102.515.40
4010.0321.6
Data from a study using a P. aeruginosa thigh infection model in neutropenic mice.[2]

In a P. aeruginosa thigh infection model, the target values for fAUC24/MIC were determined to be 46.1 for a bacteriostatic effect and 100.8 for a 2-log10 reduction in bacterial count.[1][7] The corresponding fCmax/MIC values were 5.5 for stasis and 10.8 for a 2-log10 kill.[1][8]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound in mice, as well as a common infection model.

Preparation of this compound for Injection

This compound mesylate is available as a powder for injection. For research purposes, it can be dissolved in a sterile vehicle suitable for parenteral administration.

  • Vehicle: Sterile Water for Injection or 0.9% saline are commonly used vehicles.[9]

  • Preparation:

    • Under aseptic conditions (e.g., in a laminar flow hood), calculate the required amount of this compound mesylate based on the desired dose and the number of animals.

    • Reconstitute the this compound mesylate powder with the appropriate volume of the chosen sterile vehicle to achieve the desired final concentration.

    • Ensure the powder is completely dissolved. The solution should be clear.

    • If not for immediate use, store the solution as recommended by the manufacturer, typically protected from light.

Administration Protocols

a) Subcutaneous (SC) Injection

This is a common and relatively simple route of administration for mice.

  • Procedure:

    • Restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.

    • Create a "tent" of skin in the dorsal neck or flank region.

    • Insert a sterile needle (typically 25-27 gauge) at the base of the tented skin, parallel to the body.[10]

    • Gently aspirate to ensure the needle is not in a blood vessel.

    • Inject the calculated volume of the this compound solution. The maximum recommended injection volume per site is typically 5 mL/kg.[11]

    • Withdraw the needle and return the mouse to its cage.

b) Intravenous (IV) Injection

This route provides rapid and complete bioavailability. The lateral tail vein is the most common site for IV injections in mice.

  • Procedure:

    • Warm the mouse to dilate the tail veins, for example, by placing it under a warming lamp.

    • Place the mouse in a suitable restrainer that allows access to the tail.

    • Identify one of the lateral tail veins.

    • Insert a sterile needle (typically 27-30 gauge) into the vein, bevel up. A successful insertion is often indicated by a "flash" of blood in the needle hub.

    • Slowly inject the this compound solution. The maximum recommended bolus injection volume is 5 mL/kg.[11]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Murine Thigh Infection Model Protocol (Pseudomonas aeruginosa)

This is a well-established model for evaluating the efficacy of antimicrobial agents.[1][2]

  • Induction of Neutropenia: To mimic an immunocompromised state, mice (e.g., ddY strain) are often rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg for 4 days followed by 100 mg/kg for 1 day).[1]

  • Inoculation: Anesthetize the mice. Inject a logarithmic-phase culture of P. aeruginosa (e.g., 10^6 - 10^7 CFU in 0.1 mL) into the thigh muscle of one hind limb.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous).

  • Efficacy Assessment: At a specified time point (e.g., 24 hours post-treatment), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture (CFU counting). The efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Safety and Toxicology

This compound is generally considered to have a good safety profile. However, as with other fluoroquinolones, potential adverse effects should be considered.

  • Convulsant Activity: One study in mice showed that this compound mesylate has a remarkably weak convulsant activity. High intravenous doses (up to 200 mg/kg) did not induce convulsions, except when a very high dose (200 mg/kg) was combined with a high oral dose of aspirin (600 mg/kg).[12]

  • General Toxicity: While specific murine toxicity studies at therapeutic doses are not extensively detailed in the provided search results, fluoroquinolones as a class can be associated with gastrointestinal, central nervous system, and musculoskeletal side effects.[5][13] Researchers should monitor animals for any signs of distress, changes in behavior, or adverse reactions following administration.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for in vivo efficacy studies.

pazufloxacin_mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative target) This compound->DNA_Gyrase Binds to Topoisomerase_IV Topoisomerase IV (Gram-positive target) This compound->Topoisomerase_IV Binds to DNA_Supercoiling DNA Supercoiling/ Relaxation DNA_Gyrase->DNA_Supercoiling DNA_Decatenation Daughter Chromosome Separation Topoisomerase_IV->DNA_Decatenation Inhibition Inhibition Topoisomerase_IV->Inhibition Block Blockage of Replication Fork Inhibition->Block Cell_Death Bacterial Cell Death Block->Cell_Death DNA_Gyrace DNA_Gyrace DNA_Gyrace->Inhibition

Caption: Mechanism of action of this compound.

experimental_workflow start Start animal_model 1. Establish Murine Infection Model (e.g., thigh, systemic) start->animal_model treatment_groups 2. Randomize into Treatment Groups (Vehicle, this compound Doses) animal_model->treatment_groups drug_admin 3. Administer this compound (SC or IV) treatment_groups->drug_admin monitoring 4. Monitor Animal Well-being drug_admin->monitoring endpoint 5. Euthanasia and Sample Collection (e.g., tissue, blood) monitoring->endpoint analysis 6. Quantify Bacterial Load (CFU/gram or CFU/mL) endpoint->analysis data_analysis 7. Data Analysis and Comparison of Groups analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Notes and Protocols: Intravenous Administration of Pazufloxacin in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its intravenous formulation is particularly valuable for treating severe and systemic infections. These application notes provide a comprehensive overview of the intravenous use of this compound in various animal infection models, summarizing key efficacy data and detailing experimental protocols to guide researchers in their preclinical studies.

I. Efficacy of Intravenous this compound in Animal Infection Models

The therapeutic efficacy of intravenously administered this compound has been demonstrated in several animal models of bacterial infection. The data presented below summarizes its activity against various pathogens in murine and rat models, often showing superior or equivalent efficacy compared to other antibiotics.

Table 1: Therapeutic Efficacy of Intravenous this compound in Murine Systemic Infection Models
Animal ModelPathogenThis compound Mesilate DoseComparatorOutcomeReference
Cyclophosphamide-treated miceStaphylococcus aureusNot specifiedCeftazidime (CAZ)Superior therapeutic activity to CAZ[1][2][3]
Cyclophosphamide-treated micePseudomonas aeruginosaNot specifiedCeftazidime (CAZ)Superior therapeutic activity to CAZ[1][2][3]
High challenge dose miceS. aureus & P. aeruginosaNot specifiedCeftazidime (CAZ)Superior therapeutic activity to CAZ[1][2][3]
Systemic infection miceGram-positive & Gram-negative bacteriaNot specifiedCeftazidime (CAZ)1.45 to 496-fold superior to CAZ[4]
Table 2: Efficacy of Intravenous this compound in Other Animal Infection Models
Animal ModelInfection TypePathogen(s)This compound Mesilate DoseOutcomeReference
RatIntraperitoneal infectionNot specifiedNot specifiedMore excellent therapeutic effect than p.o. and s.c. administration[1][2][3]
RatCMC pouch infectionS. aureus & P. aeruginosaNot specifiedSuperior therapeutic activity to ceftazidime[1][2][3]
RatCalculus bladder infectionS. aureus & P. aeruginosaNot specifiedSuperior therapeutic activity to ceftazidime[1][2][3]
RatUterine endometritisEscherichia coli & Bacteroides fragilis10 or 20 mg/kg, i.v., b.i.d., 3 daysSignificantly decreased viable cell counts in the adnexa compared to ceftazidime[5]

II. Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is crucial for optimizing dosing regimens. The following tables summarize key PK/PD parameters observed in animal models.

Table 3: Single-Dose Pharmacokinetics of this compound in Infected Neutropenic Mice
Dose (mg/kg, s.c.)*Cmax (µg/mL)AUC₀₋∞ (µg·h/mL)
2.50.631.35
10Not specifiedNot specified
4010.0321.6
Note: While this study used subcutaneous administration, it provides valuable pharmacokinetic data in a murine infection model.[6]
Table 4: Pharmacodynamic Indices of this compound against P. aeruginosa in a Murine Thigh Infection Model
PD ParameterStasis1-log₁₀ Kill2-log₁₀ Kill (Maximum Kill)
fAUC₂₄/MIC 46.163.8100.8
fCmax/MIC 5.57.110.8
fAUC₂₄/MIC: ratio of the area under the free concentration-time curve at 24 hours to the minimum inhibitory concentration. fCmax/MIC: ratio of the maximum free concentration to the MIC.[6]

III. Experimental Protocols

The following are detailed protocols for establishing animal infection models and the intravenous administration of this compound.

Protocol 1: Murine Thigh Infection Model

This model is commonly used to evaluate the in vivo efficacy of antimicrobial agents against localized bacterial infections.

Materials:

  • Specific pathogen-free mice

  • Pathogen of interest (e.g., Pseudomonas aeruginosa)

  • Anesthetic (e.g., isoflurane)

  • Cyclophosphamide (for inducing neutropenia, if required)

  • This compound solution for injection

  • Sterile saline

  • Sterile syringes and needles (27-30 G)

  • Calipers

Procedure:

  • Induction of Neutropenia (Optional): To mimic conditions in immunocompromised patients, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide prior to infection.

  • Bacterial Inoculum Preparation: Prepare a logarithmic-phase culture of the desired bacterial strain. Centrifuge and wash the bacterial pellet with sterile saline, then resuspend to the desired concentration (e.g., 10⁶ CFU/mL).

  • Infection: Anesthetize the mice. Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of one of the hind limbs.

  • Drug Administration: At a predetermined time post-infection (e.g., 2 hours), administer this compound intravenously via the lateral tail vein as described in Protocol 3.

  • Efficacy Assessment: At various time points post-treatment, euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions for quantitative bacterial culture on appropriate agar plates. The efficacy is determined by the reduction in bacterial load compared to untreated controls.

Protocol 2: Rat Uterine Endometritis Model

This model is useful for studying polymicrobial infections of the female genital tract.[5]

Materials:

  • Female rats

  • Pathogens (e.g., Escherichia coli and Bacteroides fragilis)

  • This compound solution for injection

  • Ceftazidime solution for injection (as a comparator)

  • Sterile syringes and needles

Procedure:

  • Bacterial Inoculation: Prepare a mixed inoculum of the desired aerobic and anaerobic bacteria (e.g., 10⁷ CFU/rat of each organism).

  • Infection: Under anesthesia, surgically expose the uterus and inject the bacterial suspension directly into the uterine horns.

  • Treatment: Begin intravenous administration of this compound (e.g., 10 or 20 mg/kg, twice daily for 3 days) or a comparator antibiotic at a specified time post-infection.

  • Outcome Measurement: After the treatment period, euthanize the rats. Aseptically collect the uterine corpus, cervix, and adnexa. Homogenize the tissues and perform quantitative cultures to determine the viable cell counts of the infecting organisms.

Protocol 3: Intravenous (Tail Vein) Administration in Mice

This is a standard procedure for delivering substances directly into the systemic circulation of mice.[7][8][9][10]

Materials:

  • Mouse restrainer

  • Heat lamp or warming pad

  • Sterile syringes (0.3-1.0 mL) with fine-gauge needles (27-30 G)

  • This compound solution for injection

  • 70% isopropyl alcohol

  • Sterile gauze

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. To facilitate vein visualization and access, warm the tail using a heat lamp or warming pad. This causes vasodilation of the tail veins.

  • Vein Identification: The two lateral tail veins are the preferred sites for injection.

  • Injection Site Disinfection: Clean the tail with 70% isopropyl alcohol.

  • Needle Insertion: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Drug Injection: Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not correctly positioned in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site on the tail.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any adverse reactions.

IV. Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in animal infection models.

pazufloxacin_mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topoisomerase_IV->DNA Decatenation Replication DNA Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to Transcription Transcription Transcription->Cell_Death Disruption leads to DNA->Replication DNA->Transcription

Mechanism of action of this compound.

experimental_workflow Animal_Model 1. Animal Model Selection (e.g., Mouse, Rat) Infection 2. Bacterial Infection (e.g., Thigh, Systemic) Animal_Model->Infection Treatment 3. Intravenous this compound Administration Infection->Treatment Sampling 4. Sample Collection (Tissue, Blood) Treatment->Sampling Analysis 5. Efficacy & PK/PD Analysis (CFU Counts, Drug Levels) Sampling->Analysis Data 6. Data Interpretation Analysis->Data

General experimental workflow.

References

Application of Pazufloxacin in Legionella Research: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pazufloxacin, a fluoroquinolone antibiotic, in Legionella research. This compound has demonstrated potent in vitro activity against various Legionella species, making it a valuable tool for studying this pathogenic bacterium.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By binding to these enzymes, this compound induces double-strand breaks in the bacterial DNA, which inhibits cell division and ultimately leads to bacterial cell death.[1] This mechanism of action is effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.[1]

Data Presentation: In Vitro Efficacy of this compound Against Legionella

The following tables summarize the in vitro activity of this compound against Legionella species compared to other antibiotics.

Table 1: Minimum Inhibitory Concentrations (MICs) of Various Antibiotics Against 76 Legionella spp. Strains [3][4][5]

AntibioticMIC90 (mg/L)
This compound 0.032
Tosufloxacin0.016
Levofloxacin0.032
Ciprofloxacin0.032
Garenoxacin0.032
Erythromycin2.0
Clarithromycin0.125
Azithromycin2.0

MIC90: The concentration of the drug at which 90% of the tested isolates are inhibited.

Table 2: Minimal Extracellular Concentrations (MIECs) Inhibiting Intracellular Growth of L. pneumophila SG1 (80-045 strain) [3][4]

AntibioticMIEC (mg/L)
This compound 0.063
Tosufloxacin0.004
Levofloxacin0.016
Ciprofloxacin0.032
Garenoxacin0.008

MIEC: The minimal extracellular concentration of the drug that inhibits the intracellular growth of the bacteria.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound against Legionella are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Microbroth Dilution Method

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of Legionella.[3][4]

Materials:

  • Legionella isolates

  • Buffered Yeast Extract (BYE) broth

  • This compound stock solution

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Suspension Preparation: Culture Legionella isolates on Buffered Charcoal Yeast Extract (BCYE) agar. Prepare a bacterial suspension in BYE broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution of this compound: Prepare serial twofold dilutions of this compound in BYE broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact_Susp Prepare Legionella Suspension in BYE Broth Inoculate Inoculate Microtiter Plate Bact_Susp->Inoculate Paz_Dil Prepare Serial Dilutions of this compound Paz_Dil->Inoculate Incubate Incubate at 37°C for 48-72h Inoculate->Incubate Read_Results Observe for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Workflow for MIC Determination.
Protocol 2: Intracellular Activity Assessment by CFU Count

This protocol evaluates the ability of this compound to inhibit the growth of Legionella within host cells.[3][4]

Materials:

  • Human monocyte-like cell line (e.g., U937)

  • RPMI 1640 medium

  • Phorbol myristate acetate (PMA)

  • Legionella pneumophila

  • This compound

  • Sterile water

  • BCYE agar plates

Procedure:

  • Cell Culture and Differentiation: Culture U937 cells in RPMI 1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA.

  • Infection: Infect the differentiated macrophages with L. pneumophila at a specific multiplicity of infection (MOI).

  • Antibiotic Treatment: After an initial incubation period to allow for bacterial entry, wash the cells to remove extracellular bacteria and add fresh medium containing this compound at a concentration of 4 times the MIC.

  • Incubation: Incubate the infected cells for various time points (e.g., 24, 48, 72 hours).

  • Cell Lysis and Plating: At each time point, wash the cells, lyse them with sterile water to release intracellular bacteria, and plate serial dilutions of the lysate onto BCYE agar.

  • CFU Counting: After incubation, count the number of colonies to determine the intracellular bacterial load.

Intracellular_Activity_Workflow cluster_prep Cell Preparation cluster_infection Infection and Treatment cluster_analysis Analysis Culture_Cells Culture U937 Cells Differentiate_Cells Differentiate with PMA Culture_Cells->Differentiate_Cells Infect_Cells Infect with L. pneumophila Differentiate_Cells->Infect_Cells Wash_Cells Wash to Remove Extracellular Bacteria Infect_Cells->Wash_Cells Add_this compound Add this compound (4x MIC) Wash_Cells->Add_this compound Incubate_Timepoints Incubate for Various Timepoints Add_this compound->Incubate_Timepoints Lyse_Cells Lyse Cells Incubate_Timepoints->Lyse_Cells Plate_Lysate Plate on BCYE Agar Lyse_Cells->Plate_Lysate Count_CFU Count Colonies Plate_Lysate->Count_CFU

Workflow for Intracellular Activity Assay.
Protocol 3: Determination of Minimal Extracellular Concentration (MIEC) by Colorimetric Cytopathic Assay

This protocol determines the lowest extracellular concentration of this compound that prevents the cytopathic effect of Legionella on host cells.[3][4]

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5)

  • Eagle's Minimum Essential Medium (MEM)

  • Legionella pneumophila

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed MRC-5 cells into a 96-well microtiter plate and incubate until a confluent monolayer is formed.

  • Infection and Drug Addition: Infect the cell monolayer with L. pneumophila and simultaneously add serial dilutions of this compound.

  • Incubation: Incubate the plate for 5 days.

  • MTT Assay: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Add DMSO to dissolve the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • MIEC Determination: The MIEC is the lowest concentration of this compound that results in an absorbance similar to that of uninfected control cells, indicating the prevention of cell death.

MIEC_Determination_Logical_Flow cluster_setup Experimental Setup cluster_incubation Incubation cluster_assay MTT Assay cluster_result Result Seed_Cells Seed MRC-5 Cells Infect_and_Treat Infect with L. pneumophila + Add this compound Dilutions Seed_Cells->Infect_and_Treat Incubate_5_Days Incubate for 5 Days Infect_and_Treat->Incubate_5_Days Add_MTT Add MTT Solution Incubate_5_Days->Add_MTT Dissolve_Formazan Dissolve Formazan with DMSO Add_MTT->Dissolve_Formazan Measure_Absorbance Measure Absorbance Dissolve_Formazan->Measure_Absorbance Determine_MIEC Determine MIEC Measure_Absorbance->Determine_MIEC

Logical Flow for MIEC Determination.

Conclusion

This compound demonstrates significant promise as a research tool for investigating Legionella. Its potent in vitro activity, both extracellularly and intracellularly, makes it a suitable candidate for a variety of experimental applications. The provided protocols offer a foundation for researchers to explore the efficacy and mechanisms of this compound in the context of Legionella biology and pathogenesis. Further studies are warranted to fully elucidate its potential in the treatment of Legionella infections.[3][4]

References

Application Notes and Protocols for the Use of Pazufloxacin in Experimental Models of MRSA Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin is a fluoroquinolone antibacterial agent that exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This mode of action leads to double-strand breaks in the bacterial DNA, ultimately causing cell death.[1] Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant therapeutic challenge, and this compound has been investigated for its potential efficacy against this pathogen. These application notes provide a summary of the available data and detailed protocols for the use of this compound in experimental MRSA infection models.

Quantitative Data Summary

The following tables summarize the in vitro activity and in vivo efficacy of this compound against S. aureus, including MRSA.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

ParameterOrganism(s)Value(s)Reference(s)
MIC₅₀Gram-positive & Gram-negative bacteria0.0125 - 12.5 µg/mL[4]
MIC₉₀Gram-positive & Gram-negative bacteria0.025 - 100 µg/mL[4]
IC₅₀ (DNA Gyrase)E. coli0.88 µg/mL
IC₅₀ (DNA Gyrase)P. aeruginosa1.9 µg/mL

Table 2: In Vivo Efficacy of this compound Mesilate in a Murine Systemic Infection Model

OrganismThis compound Mesilate ED₅₀ (mg/kg)
S. aureusPotent protective effect noted

Mechanism of Action Signaling Pathway

This compound, like other fluoroquinolones, targets bacterial DNA synthesis. The primary targets are two essential enzymes: DNA gyrase and topoisomerase IV. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

pazufloxacin_mechanism This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks inhibition leads to Topoisomerase_IV->DNA_Replication enables Topoisomerase_IV->DS_Breaks inhibition leads to DNA_Replication->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

This compound inhibits DNA gyrase and topoisomerase IV.

Experimental Protocols

The following are detailed protocols for establishing and treating MRSA infections in murine models, adapted for the use of this compound based on available literature.

Protocol 1: Murine Systemic MRSA Infection Model

This model is used to evaluate the efficacy of this compound in a disseminated MRSA infection.

Experimental Workflow:

Workflow for the murine systemic MRSA infection model.

Methodology:

  • Bacterial Inoculum Preparation:

    • Culture a clinical isolate of MRSA (e.g., USA300) in Tryptic Soy Broth (TSB) overnight at 37°C.

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS to a final concentration of approximately 1-5 x 10⁷ CFU/mL.

  • Animal Model:

    • Use female BALB/c mice, 6-8 weeks old.

    • Acclimatize the animals for at least 7 days before the experiment.

  • Infection:

    • Inject 0.5 mL of the MRSA suspension intraperitoneally into each mouse.

  • This compound Administration:

    • Prepare this compound mesilate in a suitable vehicle (e.g., sterile saline).

    • Administer this compound intravenously (IV) or subcutaneously (SC) at doses ranging from 10 to 50 mg/kg.

    • Initiate treatment 1-2 hours post-infection and continue as per the experimental design (e.g., once or twice daily for 3-7 days).

  • Efficacy Evaluation:

    • Monitor the survival of the mice daily for 7-14 days.

    • At the end of the experiment (or when moribund), euthanize the mice.

    • Aseptically remove the spleen and liver, homogenize the tissues in sterile PBS, and perform serial dilutions for bacterial enumeration (CFU/gram of tissue) on Tryptic Soy Agar (TSA) plates.

Protocol 2: Murine MRSA Skin Infection Model

This model is suitable for evaluating the efficacy of this compound against localized MRSA skin and soft tissue infections.

Experimental Workflow:

Workflow for the murine MRSA skin infection model.

Methodology:

  • Bacterial Inoculum Preparation:

    • Prepare the MRSA inoculum as described in Protocol 1, but adjust the final concentration to approximately 1 x 10⁸ CFU/mL.

  • Animal Model:

    • Use female BALB/c mice, 6-8 weeks old.

    • Anesthetize the mice and shave a small area on their dorsum.

  • Infection:

    • Inject 0.1 mL of the MRSA suspension subcutaneously into the shaved area.

  • This compound Administration:

    • Prepare and administer this compound as described in Protocol 1.

    • Initiate treatment 24 hours post-infection to allow for lesion development.

  • Efficacy Evaluation:

    • Measure the size of the skin lesion (length and width) daily using a caliper.

    • At the end of the experiment (e.g., day 7 or 10), euthanize the mice.

    • Excise the skin lesion, homogenize the tissue, and determine the bacterial load as described in Protocol 1.

Protocol 3: Rat MRSA Pneumonia Model

This model is used to assess the efficacy of this compound in a respiratory tract infection caused by MRSA.

Experimental Workflow:

References

Application Notes and Protocols for Pazufloxacin Solutions in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of pazufloxacin solutions for laboratory use. Adherence to these guidelines will help ensure the stability, accuracy, and reproducibility of experimental results.

Introduction

This compound is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, thereby leading to bacterial cell death. In the laboratory setting, this compound is a valuable tool for a wide range of research applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vivo efficacy models. Due to its enhanced water solubility and stability, this compound is often used in its mesylate salt form.

Physicochemical Properties and Solubility

Proper preparation of this compound solutions begins with an understanding of its solubility in various solvents. The following table summarizes the solubility of this compound mesylate.

Table 1: Solubility of this compound Mesylate in Common Laboratory Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water82[1]197.87[1]Completely soluble.[2]
PBS (pH 7.2)~10[3]~24.1It is not recommended to store the aqueous solution for more than one day.[3]
DMSO82[1]197.87[1]Use fresh DMSO as moisture can reduce solubility.[1]
Dimethylformamide (DMF)~20[3]~48.2---
MethanolSoluble[2]------
Ethanol7[1]16.89Slightly soluble.[2]

Note: The molecular weight of this compound Mesylate is 414.41 g/mol .

Experimental Protocols

Below are detailed protocols for the preparation of this compound solutions for various laboratory applications.

Preparation of High-Concentration Stock Solution in DMSO (10 mM)

This protocol is suitable for preparing a stock solution for most in vitro cell-based assays.

Materials:

  • This compound mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound mesylate powder. For 1 mL of a 10 mM stock solution, weigh 4.144 mg.

  • Dissolving: Add the weighed powder to a sterile polypropylene tube. Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution.[4]

  • Sterilization (Optional): If required for your experiment, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5]

Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile polypropylene tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution with the desired aqueous buffer or medium to achieve the final working concentration.

    • Important: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Mixing: Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing to prevent protein denaturation in media containing serum.

  • Use: It is highly recommended to prepare fresh working solutions for each experiment and use them promptly.[4] Do not store aqueous working solutions for more than one day.[3]

Preparation of Solutions for In Vivo Studies

For in vivo experiments, specific formulations may be required to ensure solubility and bioavailability. The following are example protocols.

Protocol 1: Co-Solvent Formulation [4]

  • Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • This formulation can achieve a this compound mesylate solubility of ≥ 2.5 mg/mL.

Protocol 2: SBE-β-CD Formulation [4]

  • Add solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • This formulation can achieve a this compound mesylate solubility of ≥ 2.5 mg/mL.

Note: For in vivo studies, it is recommended to prepare the formulation fresh on the day of the experiment.

Storage and Stability

The stability of this compound is dependent on the storage conditions and the solvent.

Table 2: Recommended Storage Conditions and Stability of this compound Mesylate

FormSolventStorage TemperatureDurationNotes
Powder----20°C≥ 4 years[3]Store in a well-closed container, protected from light.[6]
Stock SolutionDMSO-20°C1 month[1][4][5]Aliquot to avoid repeated freeze-thaw cycles.
Stock SolutionDMSO-80°C6 months - 1 year[1][4][5]Sealed storage, away from moisture.[4][5]
Aqueous SolutionPBS, pH 7.24°C / Room Temp.≤ 1 day[3]Prepare fresh before use.

General Recommendations:

  • Protect all solutions from direct light.[6]

  • Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents.[5]

  • When preparing solutions, use high-purity solvents to minimize degradation.

Visualized Workflows and Concepts

The following diagrams illustrate key processes and concepts related to the handling of this compound solutions.

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh this compound Mesylate Powder dissolve Dissolve in Appropriate Solvent (e.g., DMSO) start->dissolve mix Vortex/Sonicate Until Dissolved dissolve->mix filter Filter Sterilize (Optional) mix->filter aliquot Aliquot into Single-Use Volumes filter->aliquot store_neg20 Store at -20°C (Short-term) aliquot->store_neg20 store_neg80 Store at -80°C (Long-term) aliquot->store_neg80 thaw Thaw Stock Solution store_neg20->thaw store_neg80->thaw dilute Prepare Working Dilution in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing and storing this compound solutions.

G center This compound Solution Stability temp Temperature center->temp light Light Exposure center->light ph pH (Acids/Alkalis) center->ph solvent Solvent Purity center->solvent oxidants Oxidizing/Reducing Agents center->oxidants freeze_thaw Freeze-Thaw Cycles center->freeze_thaw

Caption: Factors affecting this compound solution stability.

Safety Precautions

This compound mesylate should be handled with appropriate safety precautions.

  • Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5]

  • Avoid inhalation of the powder and contact with skin and eyes.[5]

  • Handle in a well-ventilated area.[5]

  • Wash hands thoroughly after handling.[5]

  • Consult the Safety Data Sheet (SDS) for complete safety information.[3]

References

Pazufloxacin in Animal Models of Respiratory Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the study of pazufloxacin in animal models of respiratory tract infections. The information is compiled to assist in the design and execution of preclinical studies to evaluate the efficacy of this fluoroquinolone antibiotic.

Introduction to this compound

This compound is a fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1] This inhibition leads to double-strand breaks in the bacterial DNA, ultimately causing bacterial cell death.[1] this compound has demonstrated efficacy in clinical settings for treating various infections, including those of the respiratory tract.[2]

Key Concepts in Preclinical Evaluation

The preclinical assessment of an antibiotic's efficacy in animal models of infection is a critical step in its development. A key aspect of this evaluation is the determination of pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with therapeutic success. For fluoroquinolones like this compound, the most relevant PK/PD indices are the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[1] These parameters, determined in animal models, are invaluable for optimizing dosing regimens in humans.

Quantitative Data Summary

While specific data on the efficacy of this compound in a respiratory tract infection animal model is not extensively detailed in the available literature, a comprehensive study in a neutropenic murine thigh infection model using Pseudomonas aeruginosa provides crucial insights into its in vivo activity.[1] These PK/PD parameters are generally translatable across different infection models for the same class of antibiotics.

Table 1: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for this compound against Pseudomonas aeruginosa in a Neutropenic Murine Thigh Infection Model[1]
PK/PD ParameterStasis (No change in bacterial count)1-log10 Bacterial Reduction2-log10 Bacterial Reduction
fAUC24/MIC 46.163.8100.8
fCmax/MIC 5.57.110.8
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Subcutaneous Dose[1]
Dose (mg/kg)Cmax (µg/mL)AUC0-∞ (µg·h/mL)
2.50.631.35
102.515.40
4010.0321.6

Experimental Protocols

The following are detailed protocols for establishing a murine model of bacterial pneumonia and for determining the in vivo PK/PD parameters of this compound. These protocols are based on established methodologies and the available data for this compound.

Protocol 1: Murine Model of Acute Bacterial Pneumonia

This protocol describes a method for inducing acute pneumonia in mice, which can be used to evaluate the efficacy of this compound.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

  • Bacterial strain of interest (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae, Pseudomonas aeruginosa)

  • Appropriate bacterial culture medium (e.g., Luria-Bertani broth, Brain Heart Infusion broth)

  • Phosphate-buffered saline (PBS), sterile

  • Anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane)

  • This compound mesilate for injection

  • Vehicle for this compound (e.g., sterile saline)

  • Micropipettes and sterile tips

  • Animal housing and care facilities conforming to ethical guidelines

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the selected bacterial strain overnight at 37°C in the appropriate broth.

    • Subculture the bacteria in fresh broth and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The final inoculum concentration should be determined empirically for each bacterial strain and mouse strain to induce a non-lethal but significant infection.

  • Induction of Pneumonia:

    • Anesthetize the mice using the chosen anesthetic.

    • Once anesthetized, hold the mouse in a supine position.

    • Instill a 20-50 µL volume of the bacterial suspension into the nares (intranasal inoculation) or directly into the trachea (intratracheal inoculation). Intratracheal inoculation is more direct but technically more challenging.

  • This compound Treatment:

    • At a predetermined time post-infection (e.g., 2-4 hours), administer this compound or the vehicle control to the mice. The route of administration can be intravenous, subcutaneous, or intraperitoneal, depending on the study design. Dosing should be based on the known pharmacokinetic profile of this compound in mice.

  • Efficacy Evaluation:

    • Survival Studies: Monitor the mice for a set period (e.g., 7 days) and record mortality.

    • Bacterial Load Determination: At specific time points post-treatment (e.g., 24 hours), euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions for quantitative culture on appropriate agar plates. The results are expressed as log10 CFU/g of lung tissue.

    • Histopathology: The lungs can also be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and tissue damage.

Experimental_Workflow_Pneumonia_Model cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation Bacterial_Culture Bacterial Culture (e.g., K. pneumoniae) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Anesthesia Anesthetize Mice Infection Intranasal or Intratracheal Inoculation Anesthesia->Infection Treatment Administer this compound or Vehicle Infection->Treatment Survival Monitor Survival Treatment->Survival Bacterial_Load Determine Lung Bacterial Load Treatment->Bacterial_Load Histopathology Histopathological Analysis Treatment->Histopathology

Figure 1. Experimental workflow for the murine model of bacterial pneumonia.

Protocol 2: Determination of in vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

This protocol is adapted from a study that successfully determined the PK/PD indices for this compound in a murine thigh infection model and can be applied to a respiratory infection model.[1]

Materials:

  • Neutropenic mice (rendered neutropenic by cyclophosphamide administration)

  • Infected mice (as described in Protocol 1)

  • This compound mesilate

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • High-performance liquid chromatography (HPLC) system for this compound quantification

  • Software for pharmacokinetic analysis

Procedure:

  • Induction of Neutropenia (if required for the model):

    • Administer cyclophosphamide intraperitoneally to the mice (e.g., 150 mg/kg four days before infection and 100 mg/kg one day before infection). This renders the mice neutropenic, allowing for the evaluation of the antibiotic's efficacy with minimal interference from the host's immune system.

  • Infection and Treatment:

    • Establish a respiratory infection in the neutropenic mice as described in Protocol 1.

    • Administer single subcutaneous doses of this compound at various concentrations (e.g., 2.5, 10, and 40 mg/kg).

  • Pharmacokinetic Analysis:

    • At multiple time points after this compound administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours), collect blood samples from subsets of mice.

    • Process the blood to obtain plasma and store it at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, and elimination half-life for each dose.

  • Pharmacodynamic Analysis:

    • At 24 hours post-treatment, euthanize the mice and determine the bacterial load in the lungs as described in Protocol 1.

    • Correlate the calculated free-drug PK parameters (fAUC24 and fCmax, adjusted for protein binding) with the change in bacterial load over 24 hours. The free fraction of this compound is used as it represents the biologically active portion of the drug.

    • Use a sigmoid Emax model to determine the fAUC24/MIC and fCmax/MIC ratios required for stasis, 1-log10 reduction, and 2-log10 reduction in bacterial counts.

PKPD_Analysis_Workflow cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm cluster_correlation PK/PD Correlation Infect_PK Infect Mice Treat_PK Administer Single Dose of this compound Infect_PK->Treat_PK Blood_Sample Collect Blood Samples at Multiple Time Points Treat_PK->Blood_Sample HPLC Quantify this compound in Plasma (HPLC) Blood_Sample->HPLC PK_Params Calculate PK Parameters (Cmax, AUC) HPLC->PK_Params Correlate Correlate PK Parameters with Bacterial Load Reduction PK_Params->Correlate Infect_PD Infect Mice Treat_PD Administer Graded Doses of this compound Infect_PD->Treat_PD CFU_Count Determine Lung Bacterial Load at 24h Treat_PD->CFU_Count CFU_Count->Correlate

Figure 2. Workflow for PK/PD parameter determination.

Mechanism of Action Visualization

This compound, as a fluoroquinolone, targets the bacterial DNA replication machinery. The following diagram illustrates this mechanism.

Pazufloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication (Supercoiling, Decatenation) DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication DNA_Damage DNA Strand Breaks Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Figure 3. Mechanism of action of this compound.

Conclusion

The provided protocols and data offer a framework for the preclinical evaluation of this compound in animal models of respiratory tract infections. While specific efficacy data in such models for this compound is limited in the public domain, the robust PK/PD data from the murine thigh infection model serves as a strong foundation for dose selection and study design. The successful application of these models will contribute to a better understanding of this compound's potential in treating bacterial respiratory diseases and aid in its further clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating bacterial resistance to pazufloxacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: The primary mechanisms of bacterial resistance to this compound, a fluoroquinolone antibiotic, are multifaceted and can be broadly categorized as:

  • Target Site Mutations: The most common mechanism involves mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC).[1] These enzymes are the primary targets of fluoroquinolones. Alterations in these regions reduce the binding affinity of this compound to its targets, thereby diminishing its inhibitory effect.

  • Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps.[2] Overexpression of these pumps prevents the drug from reaching a high enough intracellular concentration to be effective. Several families of efflux pumps, such as the Resistance-Nodulation-Division (RND) family, are implicated in fluoroquinolone resistance.[2]

  • Plasmid-Mediated Resistance: Resistance can also be acquired through the horizontal transfer of plasmids carrying resistance genes. These genes can encode for proteins that protect the bacterial target enzymes or for efflux pumps.

  • Reduced Permeability: Changes in the bacterial cell wall, such as alterations in porin proteins in Gram-negative bacteria, can reduce the influx of this compound into the cell, contributing to resistance.

Q2: We are seeing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for our bacterial isolates after repeated exposure. What could be the cause?

A2: A stepwise increase in MIC values for this compound often suggests the accumulation of resistance mechanisms. Initially, a single mutation in gyrA might cause a low-level increase in resistance. Subsequent mutations in gyrA or the acquisition of a mutation in parC can then lead to higher levels of resistance.[3] Additionally, the upregulation of efflux pump expression can contribute to this gradual increase in the MIC. It is advisable to sequence the QRDRs of gyrA and parC and perform an efflux pump activity assay to investigate these possibilities.

Q3: Our sequencing results for gyrA and parC from a this compound-resistant isolate came back as wild-type. What other resistance mechanisms should we investigate?

A3: If target site mutations are not present, the primary alternative mechanism to investigate is the overexpression of efflux pumps. You can assess this using an efflux pump activity assay with a fluorescent substrate like ethidium bromide.[4][5] Other less common mechanisms could include enzymatic modification of this compound or alterations in the drug's uptake due to changes in cell wall permeability.

Q4: Can the presence of an efflux pump inhibitor restore susceptibility to this compound in our resistant strain?

A4: Yes, if the resistance is primarily mediated by an efflux pump, the addition of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN) can restore susceptibility to this compound.[6] This is a common method to confirm the involvement of efflux pumps in observed resistance. A significant decrease in the MIC of this compound in the presence of an EPI is a strong indicator of efflux-mediated resistance.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results for this compound
Potential Cause Troubleshooting Step
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to achieve a consistent starting cell density.[7]
Media Composition Use cation-adjusted Mueller-Hinton broth (CAMHB) as variations in divalent cation concentrations (Mg²⁺ and Ca²⁺) can affect the activity of fluoroquinolones.
This compound Stock Solution Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the antibiotic. Ensure complete solubilization.
Incubation Conditions Maintain consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours).[8] Ensure proper atmospheric conditions if working with anaerobic or microaerophilic bacteria.
Plate Reading Read the MIC at the lowest concentration of this compound that completely inhibits visible growth. Use a standardized light source and background to minimize variability in visual inspection.
Issue 2: PCR Amplification of gyrA and parC Genes Fails or Yields Non-Specific Products
Potential Cause Troubleshooting Step
Primer Design Ensure primers are specific to the bacterial species being tested and target the conserved regions flanking the QRDR. Verify primer sequences and check for potential secondary structures or primer-dimers.
DNA Quality Use a standardized DNA extraction method to obtain high-quality genomic DNA free of PCR inhibitors. Assess DNA purity and concentration using spectrophotometry.
Annealing Temperature Optimize the annealing temperature using a gradient PCR to find the optimal temperature for specific primer binding.
Magnesium Concentration The concentration of MgCl₂ is critical for DNA polymerase activity. Titrate the MgCl₂ concentration to improve specificity and yield.
PCR Inhibitors If inhibition is suspected, try diluting the DNA template or using a PCR master mix with inhibitor-resistant properties.
Issue 3: Difficulty in Interpreting Efflux Pump Assay Results
Potential Cause Troubleshooting Step
Sub-optimal Dye Concentration Determine the optimal concentration of the fluorescent dye (e.g., ethidium bromide) for your bacterial species. Too high a concentration can be toxic, while too low may not provide a sufficient signal.
Insufficient Cell Energization Ensure that the bacterial cells are properly energized (e.g., with glucose) to activate the efflux pumps after the initial dye loading phase.[9]
Inhibitor Concentration Use an appropriate concentration of the efflux pump inhibitor. The concentration should be sufficient to inhibit the pumps without affecting cell viability.
Incorrect Fluorescence Reading Parameters Optimize the excitation and emission wavelengths for the specific fluorescent dye being used. Ensure that readings are taken at appropriate time intervals to capture the dynamics of dye accumulation and efflux.
Baseline Fluorescence Account for the auto-fluorescence of the bacteria and the medium by including appropriate controls (cells without dye, medium with dye).

Data Presentation

Table 1: Impact of gyrA and parC Mutations on this compound MIC in Neisseria gonorrhoeae

Genotype Amino Acid Substitution Mean this compound MIC (µg/mL) Fold Increase in MIC
Wild-TypeNone0.013-
Single gyrA MutantAla-75 -> Ser0.086.2
Single gyrA MutantSer-91 -> Phe0.8666.2
Single gyrA MutantAsp-95 -> Asn0.215.4
Single gyrA MutantAsp-95 -> Gly0.0755.8
Double/Triple MutantsgyrA and parC>1.56>120

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of this compound against Pseudomonas aeruginosa

Parameter Value
fAUC₂₄/MIC for stasis46.1
fAUC₂₄/MIC for 1-log₁₀ kill63.8
fAUC₂₄/MIC for 2-log₁₀ kill100.8
fCₘₐₓ/MIC for stasis5.5
fCₘₐₓ/MIC for 1-log₁₀ kill7.1
fCₘₐₓ/MIC for 2-log₁₀ kill10.8
Data from an in vivo murine thigh infection model.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., 0.1 N NaOH, then dilute with sterile water) to a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Microtiter Plate: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Protocol 2: PCR Amplification and Sequencing of gyrA and parC QRDRs
  • DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial DNA extraction kit.

  • Primer Design: Design or use previously validated primers that flank the QRDR of the gyrA and parC genes of the target bacterial species.

  • PCR Amplification:

    • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers.

    • Add the extracted genomic DNA to the master mix.

    • Perform PCR with the following general conditions: initial denaturation at 95°C for 5 minutes; 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 50-60°C (optimize for specific primers) for 30 seconds, and extension at 72°C for 1 minute; and a final extension at 72°C for 5-10 minutes.

  • Agarose Gel Electrophoresis: Run the PCR products on a 1-1.5% agarose gel to verify the amplification of a single product of the expected size.

  • PCR Product Purification: Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using the same forward and reverse primers used for amplification.

  • Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC sequences of the reference strain to identify any mutations.

Protocol 3: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity Screening
  • Prepare Ethidium Bromide (EtBr) Agar Plates: Prepare a series of agar plates (e.g., Trypticase Soy Agar) containing increasing concentrations of EtBr (e.g., 0.0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).

  • Inoculate Plates:

    • Culture the test isolates and a known susceptible control strain overnight.

    • Using a sterile cotton swab, streak the bacterial cultures from the edge to the center of each EtBr-containing plate in a "cartwheel" pattern.

  • Incubation: Incubate the plates at 37°C for 16-18 hours.

  • Visualize Fluorescence:

    • Examine the plates under a UV transilluminator.

    • The lowest concentration of EtBr that produces fluorescence is recorded.

    • Strains with active efflux pumps will require higher concentrations of EtBr to fluoresce, as the dye is actively pumped out of the cells.[4][5]

Mandatory Visualizations

pazufloxacin_resistance_mechanisms cluster_cell Bacterial Cell cluster_target Target Site cluster_resistance Resistance Mechanisms Pazufloxacin_in This compound (extracellular) DNA_gyrase DNA Gyrase (gyrA) Pazufloxacin_in->DNA_gyrase Inhibition Topoisomerase_IV Topoisomerase IV (parC) Pazufloxacin_in->Topoisomerase_IV Inhibition Efflux_pump Efflux Pump Pazufloxacin_in->Efflux_pump Substrate Pazufloxacin_out This compound (extracellular) Efflux_pump->Pazufloxacin_out Expulsion Target_mutation Target Site Mutation (gyrA/parC) Target_mutation->DNA_gyrase Alters binding site Target_mutation->Topoisomerase_IV Alters binding site Efflux_overexpression Efflux Pump Overexpression Efflux_overexpression->Efflux_pump Increases quantity

Caption: Overview of this compound resistance mechanisms in bacteria.

mic_troubleshooting_workflow Start Inconsistent MIC Results Check_Inoculum Standardize Inoculum (0.5 McFarland) Start->Check_Inoculum Check_Media Use Cation-Adjusted Mueller-Hinton Broth Check_Inoculum->Check_Media Check_Antibiotic Prepare Fresh This compound Stock Check_Media->Check_Antibiotic Check_Incubation Verify Incubation (35°C, 16-20h) Check_Antibiotic->Check_Incubation Read_Plates Standardize Plate Reading Conditions Check_Incubation->Read_Plates End Consistent MIC Results Read_Plates->End

Caption: Troubleshooting workflow for inconsistent MIC results.

experimental_workflow_resistance_id Start This compound-Resistant Isolate MIC_Test Perform MIC Test Start->MIC_Test PCR_Sequencing PCR & Sequence gyrA and parC MIC_Test->PCR_Sequencing Decision_Mutation Mutations Present? PCR_Sequencing->Decision_Mutation Efflux_Assay Perform Efflux Pump Assay Decision_Efflux Increased Efflux? Efflux_Assay->Decision_Efflux Decision_Mutation->Efflux_Assay No Result_Target Target-Site Resistance Decision_Mutation->Result_Target Yes Result_Efflux Efflux-Mediated Resistance Decision_Efflux->Result_Efflux Yes Result_Other Investigate Other Mechanisms Decision_Efflux->Result_Other No

Caption: Workflow for identifying this compound resistance mechanisms.

References

Technical Support Center: Investigating Reduced Pazufloxacin Efficacy Against Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reduced efficacy of pazufloxacin against Neisseria gonorrhoeae.

Troubleshooting Guides

Issue: Higher than expected Minimum Inhibitory Concentrations (MICs) of this compound for N. gonorrhoeae isolates.

Possible Cause 1: Target-site mutations in the Quinolone Resistance-Determining Region (QRDR).

  • Explanation: The primary mechanism for reduced this compound efficacy is specific amino acid substitutions in the GyrA protein, a subunit of DNA gyrase, which is the target of fluoroquinolones. A mutation at serine-91 to phenylalanine (Ser-91-to-Phe) in GyrA is strongly associated with clinical resistance.[1][2][3] Other mutations in GyrA (e.g., at Ala-75 or Asp-95) and in the ParC protein (a subunit of topoisomerase IV) can also contribute to reduced susceptibility, although often to a lesser extent.[1][2][4][5]

  • Troubleshooting Steps:

    • Sequence the gyrA and parC genes: Perform DNA sequencing of the QRDR of the gyrA and parC genes from your isolates.

    • Compare sequences to wild-type: Align the obtained sequences with the wild-type sequences of susceptible N. gonorrhoeae strains to identify any mutations.

    • Correlate mutations with MIC values: Analyze the identified mutations in the context of your observed MIC values. The presence of the Ser-91-to-Phe mutation in GyrA is expected to correlate with a significant increase in the this compound MIC.[1][2][3]

Possible Cause 2: Overexpression of efflux pumps.

  • Explanation: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. In N. gonorrhoeae, the NorM and MtrC-MtrD-MtrE efflux pumps have been implicated in fluoroquinolone resistance.[6][7][8][9][10] Overexpression of these pumps can lead to increased MICs.

  • Troubleshooting Steps:

    • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes encoding efflux pump components (e.g., norM, mtrC, mtrD, mtrE) in your isolates compared to a susceptible control strain.

    • Use of efflux pump inhibitors (EPIs): Perform MIC assays in the presence and absence of a known EPI (e.g., reserpine, though its activity against all gonococcal pumps may vary). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

Possible Cause 3: Experimental error in MIC determination.

  • Explanation: Inaccurate MIC values can result from variations in experimental procedures.

  • Troubleshooting Steps:

    • Verify inoculum density: Ensure the bacterial inoculum is standardized to the correct McFarland standard as per the protocol.

    • Check media and supplements: Confirm that the correct growth medium (e.g., GC agar base with 1% IsoVitaleX) was used.[5]

    • Incubation conditions: Verify that plates were incubated at 35-37°C in a 5% CO2 atmosphere for the specified duration (typically 20-24 hours).[5][11]

    • Include quality control strains: Always include a reference strain with a known this compound MIC (e.g., N. gonorrhoeae ATCC 49226) in each experiment to validate the results.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Neisseria gonorrhoeae?

A1: The most significant mechanism is a single amino acid substitution, Ser-91-to-Phe, in the GyrA protein.[1][2] This mutation leads to a conformational change in the DNA gyrase, reducing the binding affinity of this compound and resulting in a substantial increase in the MIC.[1][3]

Q2: Are there other mutations that contribute to this compound resistance?

A2: Yes, other mutations in the gyrA gene at positions like Ala-75 and Asp-95, as well as mutations in the parC gene, can also contribute to reduced susceptibility to this compound.[1][2][4][5] However, the Ser-91-to-Phe mutation in GyrA has the most profound impact on resistance levels.[1][2][3]

Q3: What is the clinical impact of this compound resistance in N. gonorrhoeae?

A3: The high prevalence of fluoroquinolone-resistant N. gonorrhoeae, particularly strains with the Ser-91-to-Phe GyrA mutation, has led to a significant reduction in the clinical efficacy of this compound for treating gonorrhea.[1][2][3] Studies have shown treatment failure rates as high as 33.3% in patients infected with these resistant strains.[1][2]

Q4: How does the MIC of this compound change with specific GyrA mutations?

A4: The mean MIC of this compound for N. gonorrhoeae with the single Ser-91-to-Phe mutation in GyrA has been reported to be 66-fold higher than that for the wild-type strain.[1][2] Mutations at other positions, such as Ala-75 or Asp-95, result in a more modest increase in the MIC.[1][3]

Q5: What are the recommended methods for determining this compound susceptibility in N. gonorrhoeae?

A5: The gold standard method for antimicrobial susceptibility testing of N. gonorrhoeae is the agar dilution method.[13][14] This method involves preparing agar plates containing serial dilutions of the antimicrobial agent and observing the lowest concentration that inhibits visible bacterial growth. Other methods like E-test and high-throughput 96-well microtiter assays can also be used.[11][14]

Data Presentation

Table 1: this compound MICs for N. gonorrhoeae with and without GyrA Mutations

Strain TypeGyrA Mutation(s)Mean this compound MIC (μg/mL)Fold Increase in Mean MIC
Wild-TypeNone0.013-
MutantAla-75-to-Ser0.086.2
MutantAsp-95-to-Asn0.215.4
MutantAsp-95-to-Gly0.0755.8
Mutant Ser-91-to-Phe 0.86 66.2

Data compiled from Tanaka et al., 1998.[3]

Table 2: Clinical Efficacy of this compound in Treating Gonococcal Urethritis Based on GyrA Mutations

GyrA Mutation StatusNumber of IsolatesEradicatedPersistedEradication Rate
Wild-Type15150100%
Ala-75-to-Ser550100%
Asp-95-to-Asn/Gly440100%
Ser-91-to-Phe (single) 14 3 11 21.4%
Two or three mutations (including Ser-91-to-Phe)3030%

Data compiled from Tanaka et al., 1998.[1][2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

  • Media Preparation: Prepare GC agar base supplemented with 1% IsoVitaleX or a similar defined growth supplement.[5]

  • Antibiotic Dilution Series: Prepare a series of twofold dilutions of this compound in the molten GC agar to achieve the desired final concentrations. Pour the agar into petri plates and allow them to solidify.

  • Inoculum Preparation: Culture N. gonorrhoeae isolates on chocolate agar plates for 18-24 hours. Suspend colonies in a suitable broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint inoculator, deliver a standardized volume (e.g., 5 μL) of each bacterial suspension onto the surface of the this compound-containing agar plates and a growth control plate (no antibiotic).

  • Incubation: Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO2 for 20-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. A faint haze or a single colony is disregarded.[11]

  • Quality Control: Include the N. gonorrhoeae ATCC 49226 reference strain in each batch of testing to ensure the validity of the results.[11][12]

Protocol 2: Sequencing of the Quinolone Resistance-Determining Region (QRDR) of gyrA and parC

  • DNA Extraction: Extract genomic DNA from a pure culture of the N. gonorrhoeae isolate using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the QRDR of the gyrA and parC genes using specific primers.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Perform Sanger sequencing of the purified PCR products using the same primers used for amplification.

  • Sequence Analysis: Assemble and analyze the sequencing data. Align the obtained sequences with the wild-type gyrA and parC sequences from a known susceptible N. gonorrhoeae strain to identify any nucleotide and corresponding amino acid changes.

Visualizations

Pazufloxacin_Resistance_Pathway cluster_drug_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Binds to Efflux_Pump Efflux Pump (e.g., NorM) This compound->Efflux_Pump Exported by DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Leads to GyrA_Mutation GyrA Mutation (e.g., Ser-91-Phe) Reduced_Binding Reduced this compound Binding GyrA_Mutation->Reduced_Binding Drug_Efflux Increased Drug Efflux Efflux_Pump->Drug_Efflux Reduced_Binding->DNA_Gyrase Alters Drug_Efflux->this compound Reduces intracellular concentration of

Caption: Mechanisms of this compound Action and Resistance in N. gonorrhoeae.

MIC_Troubleshooting_Workflow Start High this compound MIC Observed Check_QC Review QC Strain MIC Start->Check_QC QC_OK QC MIC in Range? Check_QC->QC_OK Experimental_Error Investigate Experimental Error (Inoculum, Media, Incubation) QC_OK->Experimental_Error No Sequence_Genes Sequence gyrA and parC QRDRs QC_OK->Sequence_Genes Yes Analyze_Mutations Analyze for Resistance Mutations (e.g., GyrA Ser-91-Phe) Sequence_Genes->Analyze_Mutations Mutation_Found Resistance Mutation(s) Identified Analyze_Mutations->Mutation_Found Yes No_Mutation No Significant Mutations Found Analyze_Mutations->No_Mutation No End Resistance Mechanism Identified Mutation_Found->End Check_Efflux Investigate Efflux Pump Involvement (qRT-PCR, EPIs) No_Mutation->Check_Efflux Check_Efflux->End

References

Technical Support Center: Optimizing Pazufloxacin Dosing Regimens in Neutropenic Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing pazufloxacin dosing regimens in neutropenic infection models.

Frequently Asked Questions (FAQs)

Q1: What is the most common and standardized model for these types of studies?

A1: The most frequently utilized and highly standardized in vivo model is the neutropenic mouse thigh infection model.[1][2] This model is well-established for evaluating the efficacy of antimicrobial agents and allows for quantitative comparisons of different dosing regimens. It is considered a cornerstone in preclinical antibiotic development due to its reproducibility and predictive value for clinical outcomes.

Q2: Why is it necessary to induce neutropenia in the animal model?

A2: Inducing neutropenia, a significant reduction in neutrophils, is crucial to mimic the immunocompromised state of certain patient populations, such as those undergoing chemotherapy.[1][2] This condition makes the animals more susceptible to infection, allowing for a clearer assessment of the antibiotic's direct bactericidal or bacteriostatic activity with minimal interference from the host's immune system.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound?

A3: For fluoroquinolones like this compound, the primary PK/PD indices that correlate with efficacy are the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[3] These indices are critical for determining the dosing regimens that will achieve the desired therapeutic effect.

Q4: What are the target PK/PD values for this compound against Pseudomonas aeruginosa?

A4: In a neutropenic mouse thigh infection model, the target value of this compound fAUC24/MIC for a static effect (inhibiting bacterial growth) against P. aeruginosa is approximately 46.1, while for a 1-log10 reduction in bacteria it is 63.8, and for a 2-log10 reduction, it is 100.8.[3] The corresponding fCmax/MIC targets are 5.5 for a static effect, 7.1 for a 1-log10 reduction, and 10.8 for a 2-log10 reduction.[3]

Troubleshooting Guides

Problem 1: High variability in bacterial load at the start of treatment.

  • Question: My initial bacterial counts in the thigh tissue are highly variable between animals, making it difficult to assess the drug's efficacy. What could be the cause?

  • Answer: This issue often stems from inconsistent bacterial inoculation. Ensure the bacterial suspension is homogenous and free of clumps before injection. The injection volume and location in the thigh muscle should be as consistent as possible for each animal. Additionally, confirm the viability and growth phase of your bacterial stock to ensure a consistent inoculum.

Problem 2: Inconsistent or incomplete neutropenia.

  • Question: The neutrophil counts in my control animals are not consistently low, or they recover too quickly. How can I ensure profound and sustained neutropenia?

  • Answer: The timing and dosage of cyclophosphamide are critical for inducing consistent neutropenia. A common and effective regimen involves two intraperitoneal injections of cyclophosphamide: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[4][5] It is advisable to perform a pilot study to confirm the neutropenic window with your specific animal strain and housing conditions.

Problem 3: Unexpected animal toxicity or mortality.

  • Question: I am observing unexpected adverse effects or mortality in my animals, even in the control groups. What should I investigate?

  • Answer: High doses of this compound or other fluoroquinolones can be associated with adverse effects, though these are more commonly reported in clinical settings.[6][7][8] In a research setting, ensure the correct preparation and pH of your this compound solution for injection to prevent irritation or precipitation. Review your animal handling and injection techniques to minimize stress and potential for injury. If mortality is observed in infected, untreated animals, it may indicate that the initial bacterial inoculum is too high.

Problem 4: this compound solution for injection appears cloudy or precipitates.

  • Question: My prepared this compound solution is not clear. Can I still use it?

  • Answer: No, do not use a solution that is cloudy or has precipitated. This compound mesylate has specific solubility characteristics. Ensure you are using a suitable sterile vehicle for injection, such as sterile water or 0.9% saline, and that the pH is within a suitable range (typically around 4.5) to maintain solubility.[9][10] It is recommended to filter-sterilize the final solution through a 0.22 µm filter into a sterile container.

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This protocol is adapted from established methodologies for inducing neutropenia and establishing a thigh infection in mice.[4][5]

  • Animal Model: Use female ICR (CD-1) mice, 5-6 weeks old.

  • Induction of Neutropenia:

    • Day -4: Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection.

    • Day -1: Administer a second dose of cyclophosphamide at 100 mg/kg via intraperitoneal injection. This regimen typically results in a neutrophil count of <100/mm³.

  • Bacterial Inoculum Preparation:

    • Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853) overnight on appropriate agar plates (e.g., sheep blood agar).

    • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the concentration to the desired inoculum (e.g., 10⁷ CFU/mL).

  • Infection:

    • On Day 0, two hours before the first antibiotic dose, inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • This compound Administration:

    • Prepare this compound solutions in a sterile vehicle at the desired concentrations.

    • Administer this compound subcutaneously at various doses (e.g., 2.5, 10, 40 mg/kg) and dosing intervals as required by the experimental design.

  • Assessment of Efficacy:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh and homogenize it in a known volume of sterile PBS.

    • Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

Quantitative Data

This compound Pharmacokinetic/Pharmacodynamic Parameters
ParameterValueSource
fAUC24/MIC for Stasis (P. aeruginosa) 46.1[3]
fAUC24/MIC for 1-log10 Kill (P. aeruginosa) 63.8[3]
fAUC24/MIC for 2-log10 Kill (P. aeruginosa) 100.8[3]
fCmax/MIC for Stasis (P. aeruginosa) 5.5[3]
fCmax/MIC for 1-log10 Kill (P. aeruginosa) 7.1[3]
fCmax/MIC for 2-log10 Kill (P. aeruginosa) 10.8[3]
In Vitro Activity of this compound Against Various Pathogens
PathogenMIC Range (µg/mL)Source
Escherichia coli 0.05[11]
Bacteroides fragilis 3.13[11]
Staphylococcus aureus (MSSA) AUC0-24/MIC50: 215.36 (300mg dose)[12]
Staphylococcus aureus (MRSA) AUC0-24/MIC < 40[12]
Pseudomonas aeruginosa AUC0-24/MIC50 > 100[12]
Klebsiella pneumoniae AUC0-24/MIC < 100[12]

Visualizations

experimental_workflow Experimental Workflow for this compound Efficacy Testing cluster_preparation Preparation Phase cluster_induction Neutropenia Induction cluster_infection_treatment Infection and Treatment cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Female ICR Mice) cyclo_day_neg4 Day -4: Administer Cyclophosphamide (150 mg/kg) animal_model->cyclo_day_neg4 bacterial_culture Prepare Bacterial Culture (e.g., P. aeruginosa) infection Day 0: Induce Thigh Infection bacterial_culture->infection cyclo_day_neg1 Day -1: Administer Cyclophosphamide (100 mg/kg) cyclo_day_neg4->cyclo_day_neg1 cyclo_day_neg1->infection treatment Administer this compound (Various Dosing Regimens) infection->treatment euthanasia 24h Post-Infection: Euthanize Animals treatment->euthanasia homogenization Homogenize Thigh Tissue euthanasia->homogenization cfu_counting Perform Serial Dilutions and CFU Counting homogenization->cfu_counting data_analysis Analyze PK/PD Parameters cfu_counting->data_analysis

Caption: Experimental workflow for assessing this compound efficacy.

fluoroquinolone_mechanism Mechanism of Action of Fluoroquinolones cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria cluster_bacterial_cell Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv supercoiling Negative Supercoiling of DNA dna_gyrase->supercoiling Inhibits dna_replication DNA Replication Disrupted supercoiling->dna_replication dna_separation Separation of Daughter DNA topoisomerase_iv->dna_separation Inhibits dna_separation->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: this compound's mechanism of action on bacterial DNA replication.

gcsf_signaling G-CSF Signaling Pathway in Granulopoiesis cluster_outcome Cellular Outcomes gcsf G-CSF gcsfr G-CSF Receptor gcsf->gcsfr Binds jak JAK gcsfr->jak Activates stat3 STAT3 jak->stat3 Phosphorylates pi3k PI3K/Akt jak->pi3k Activates mapk Ras/MAPK jak->mapk Activates nucleus Nucleus stat3->nucleus Translocates to survival Survival pi3k->survival proliferation Proliferation mapk->proliferation nucleus->proliferation differentiation Differentiation nucleus->differentiation nucleus->survival

Caption: G-CSF signaling pathway in neutrophil production.

dosing_decision_tree Decision Tree for this compound Dosing Regimen Optimization start Start: Define Experimental Goal mic_determination Determine MIC of this compound against the target pathogen start->mic_determination pk_study Conduct Pilot PK Study in Neutropenic Mice mic_determination->pk_study pk_pd_index Select Primary PK/PD Index (fAUC24/MIC or fCmax/MIC) pk_study->pk_pd_index target_exposure Define Target Exposure (Stasis, 1-log kill, 2-log kill) pk_pd_index->target_exposure dose_fractionation Design Dose-Fractionation Study (Varying doses and intervals) target_exposure->dose_fractionation efficacy_study Conduct Main Efficacy Study dose_fractionation->efficacy_study data_analysis Analyze Dose-Response Relationship efficacy_study->data_analysis optimal_regimen Identify Optimal Dosing Regimen data_analysis->optimal_regimen

Caption: Logical steps for optimizing this compound dosing regimens.

References

potential drug interactions with pazufloxacin in research experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential drug interactions with pazufloxacin in research experiments. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Interaction with Theophylline

Question: We are planning a co-administration study of this compound and theophylline. What is the potential for interaction, and what should we monitor?

Answer:

Based on clinical research, co-administration of this compound mesilate with theophylline can lead to a significant increase in the serum concentration and urinary excretion of theophylline.[1] This suggests that this compound may inhibit the metabolism of theophylline.

Troubleshooting & Experimental Guidance:

  • Issue: Elevated theophylline levels and potential for toxicity in your experimental model.

  • Recommendation: It is crucial to monitor theophylline concentrations closely when co-administered with this compound. Consider a dose reduction of theophylline and include pharmacokinetic analysis in your study design.

Key Clinical Study Findings:

A study in healthy adult male volunteers demonstrated that on the fifth day of concomitant dosing with this compound, the serum concentration and urinary excretion rates of theophylline were significantly increased compared to when theophylline was given alone.[1]

ParameterObservationImplication for Research
Theophylline Serum Concentration Significantly increased with this compound co-administration.[1]Potential for theophylline-related adverse effects in animal models. Requires careful dose selection and monitoring.
Theophylline Urinary Excretion Significantly increased with this compound co-administration.[1]Suggests an alteration in the clearance of theophylline.

Experimental Protocol: Clinical Pharmacokinetic Interaction Study

A randomized, crossover study design is recommended to assess the pharmacokinetic interaction between this compound and theophylline.

  • Subjects: Healthy adult volunteers.

  • Phase 1: Administer a single or multiple doses of theophylline alone and collect serial blood and urine samples to establish baseline pharmacokinetic parameters (AUC, Cmax, t1/2, CL).

  • Washout Period: A sufficient washout period should be implemented.

  • Phase 2: Administer theophylline concomitantly with this compound.

  • Sample Collection: Collect serial blood and urine samples at the same time points as in Phase 1.

  • Analysis: Analyze theophylline concentrations in plasma and urine using a validated analytical method (e.g., HPLC).

  • Data Comparison: Compare the pharmacokinetic parameters of theophylline with and without this compound to quantify the extent of the interaction.

Interaction with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Question: We observed convulsions in our animal models when this compound was administered with an NSAID. What is the mechanism behind this interaction, and how can we mitigate this?

Answer:

The concomitant use of some fluoroquinolones and NSAIDs can induce convulsions. The proposed mechanism is a synergistic inhibition of the gamma-aminobutyric acid (GABA)A receptor in the central nervous system, leading to increased neuronal excitability.[[“]][3] this compound, however, has been shown to have a weaker convulsant activity in combination with NSAIDs compared to other fluoroquinolones.[3]

Troubleshooting & Experimental Guidance:

  • Issue: Unexplained seizures in animal models receiving this compound and an NSAID.

  • Recommendation:

    • Review the specific NSAID used. The convulsant potential varies depending on the NSAID.

    • Consider using an NSAID with a lower propensity for this interaction.

    • Reduce the dose of either this compound or the NSAID.

    • Implement continuous monitoring for neurotoxic signs in your experimental animals.

Quantitative Data from Preclinical Studies:

In Vivo Mouse Convulsion Study:

QuinoloneDose (i.v.)Co-administered NSAIDDose (p.o.)Outcome
This compound mesilate 200 mg/kgAspirin600 mg/kgConvulsions induced
This compound mesilate up to 200 mg/kg4-biphenylacetic acid (BPAA)100 mg/kgNo convulsions

In Vitro GABA Receptor Binding Assay:

A study comparing the inhibitory effects of twelve fluoroquinolones on GABA(A) receptor binding in the presence of 4-biphenylacetic acid (BPAA) ranked them in the following order of decreasing inhibitory effect:

prulifloxacin ≈ norfloxacin > ciprofloxacin ≥ enoxacin > gatifloxacin ≥ ofloxacin ≈ tosufloxacin ≈ lomefloxacin > levofloxacin ≥ sparfloxacin ≥ This compound ≈ fleroxacin.[3]

This indicates that this compound has one of the weakest inhibitory effects on GABAa receptor binding among the tested fluoroquinolones.

Experimental Protocol: Mouse Convulsion Study

  • Animals: Male ddY mice.

  • Groups:

    • Control (vehicle)

    • This compound alone

    • NSAID alone

    • This compound + NSAID (various dose combinations)

  • Administration: Administer the NSAID orally, followed by intravenous administration of this compound after a set period (e.g., 60 minutes).

  • Observation: Observe the mice continuously for a defined period (e.g., 2 hours) for signs of convulsions (e.g., clonic-tonic seizures).

  • Endpoint: Record the incidence and latency of convulsions.

Experimental Protocol: In Vitro GABA Receptor Binding Assay

  • Preparation: Prepare synaptic membranes from the cerebral cortex of rats or mice.

  • Incubation: Incubate the membrane preparation with a radiolabeled GABA receptor ligand (e.g., [3H]muscimol) in the presence of varying concentrations of this compound, the NSAID of interest, or a combination of both.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound ligand.

  • Analysis: Calculate the IC50 values (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) to determine the inhibitory potency of the test compounds on GABA receptor binding.

Interaction with Warfarin

Question: Is there a known interaction between this compound and warfarin?

Answer:

Currently, there is a lack of specific clinical studies or case reports detailing the interaction between this compound and warfarin. However, interactions between other fluoroquinolones and warfarin have been reported, often leading to an increase in the International Normalized Ratio (INR) and a potential for bleeding.[4][5][6][7][8] The mechanisms for this class effect are thought to include inhibition of warfarin metabolism (primarily through CYP2C9) and displacement of warfarin from plasma protein binding sites.[6]

Troubleshooting & Experimental Guidance:

  • Issue: Unexpected bleeding or altered coagulation parameters in animals receiving this compound and warfarin.

  • Recommendation:

    • Due to the known class effect of fluoroquinolones, it is prudent to assume a potential for interaction.

    • Implement regular monitoring of coagulation parameters (e.g., INR, prothrombin time) in your experimental model.

    • Be prepared to adjust the warfarin dosage if significant changes are observed.

Metabolism and Transporter Interactions

Question: What is known about the metabolism of this compound via cytochrome P450 (CYP) enzymes and its potential to interact with drug transporters?

Answer:

There is currently a lack of publicly available in vitro data specifically characterizing the metabolism of this compound by CYP450 isoenzymes or its potential to act as a substrate or inhibitor of major drug transporters like P-glycoprotein (P-gp) or Organic Anion Transporting Polypeptides (OATPs).

General Considerations for Researchers:

  • CYP450 Enzymes: Fluoroquinolones as a class have variable effects on CYP enzymes. Some, like ciprofloxacin, are known inhibitors of CYP1A2, which can lead to interactions with drugs metabolized by this enzyme (e.g., theophylline).[9] Given the observed interaction with theophylline, it is plausible that this compound may also have some inhibitory effect on CYP1A2. In the absence of specific data, researchers should be cautious when co-administering this compound with drugs that are sensitive CYP substrates.

  • Drug Transporters: Drug transporters play a crucial role in the absorption, distribution, and excretion of many drugs.[10] Whether this compound is a substrate or inhibitor of transporters like P-gp or OATPs is unknown. Interactions at the transporter level can significantly alter the pharmacokinetics of co-administered drugs.

Recommended In Vitro Screening Experiments:

  • CYP450 Inhibition Assay: To assess the inhibitory potential of this compound on major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and specific probe substrates. This would determine IC50 values.

  • CYP450 Induction Assay: To evaluate if this compound can induce the expression of key CYP enzymes, typically using cultured human hepatocytes.

  • Transporter Interaction Assays: To determine if this compound is a substrate or inhibitor of key uptake (e.g., OATPs) and efflux (e.g., P-gp, BCRP) transporters using cell lines overexpressing these transporters.

Visualizations

G cluster_0 GABAa Receptor Modulation by this compound and NSAIDs This compound This compound GABAa_Receptor GABAa Receptor This compound->GABAa_Receptor Inhibits NSAID NSAID NSAID->GABAa_Receptor Potentiates Inhibition Neuronal_Excitation Increased Neuronal Excitation GABAa_Receptor->Neuronal_Excitation Leads to Convulsions Convulsions Neuronal_Excitation->Convulsions Can cause

Caption: Proposed mechanism of this compound-NSAID interaction.

G cluster_1 Experimental Workflow for Drug Interaction Studies step1 Hypothesis Generation Based on chemical structure, drug class, or preliminary data step2 In Vitro Screening - CYP450 Inhibition/Induction - Transporter Assays - Receptor Binding Assays step1->step2 Design step3 In Vivo Preclinical Studies - Pharmacokinetic studies in animals - Pharmacodynamic/Toxicity studies step2->step3 Validate step4 Clinical Evaluation - Phase 1 interaction studies in healthy volunteers step3->step4 Confirm

Caption: General workflow for investigating drug interactions.

G cluster_2 Logical Framework for Assessing this compound Interactions is_cyp_substrate Is co-administered drug a substrate of a CYP enzyme? is_paz_cyp_inhibitor Does this compound inhibit that CYP enzyme? is_cyp_substrate->is_paz_cyp_inhibitor Yes is_transporter_substrate Is co-administered drug a transporter substrate? is_cyp_substrate->is_transporter_substrate No is_paz_cyp_inhibitor->is_transporter_substrate No potential_interaction Potential for Pharmacokinetic Interaction is_paz_cyp_inhibitor->potential_interaction Yes is_paz_transporter_inhibitor Does this compound inhibit that transporter? is_transporter_substrate->is_paz_transporter_inhibitor Yes no_interaction Low Likelihood of Interaction is_transporter_substrate->no_interaction No is_paz_transporter_inhibitor->potential_interaction Yes is_paz_transporter_inhibitor->no_interaction No

Caption: Decision tree for assessing potential drug interactions.

References

Technical Support Center: Pazufloxacin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to the solubility of pazufloxacin in in vitro cell culture assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for cell culture experiments?

A1: For preparing a stock solution of this compound, particularly this compound mesylate, dimethyl sulfoxide (DMSO) is a common and effective solvent.[1][2] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[1][3]

Q2: I need to prepare an aqueous solution of this compound. What are my options?

A2: Organic solvent-free aqueous solutions of this compound mesylate can be prepared by directly dissolving the crystalline solid in aqueous buffers.[1] For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1][3] It is also reported to be completely soluble in water.[4]

Q3: My this compound is not dissolving well in my desired solvent. What can I do?

A3: If you encounter solubility issues, consider the following troubleshooting steps:

  • Use the mesylate salt: this compound mesylate generally has enhanced water solubility and stability compared to the free form.[5]

  • Adjust the pH: The solubility of this compound can be pH-dependent. For instance, a phosphate buffer at pH 4 has been used in combination with methanol to dissolve this compound for HPLC analysis.[6]

  • Gentle heating and sonication: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[7]

  • Use fresh, high-quality solvents: For organic solvents like DMSO, ensure they are fresh and not moisture-absorbent, as this can reduce solubility.[2]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound mesylate powder is typically stored at -20°C for long-term stability (≥4 years).[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is suggested.[7] Aqueous solutions are not recommended for storage for more than one day.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in cell culture media The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out.Ensure the final concentration of the organic solvent in the cell culture medium is insignificant, as it can have physiological effects at low concentrations.[1] Perform serial dilutions of the stock solution in your cell culture medium to reach the desired final concentration.
Inconsistent experimental results Degradation of this compound in the prepared solution.Prepare fresh working solutions for each experiment, especially for aqueous solutions.[1] Store stock solutions properly in aliquots to minimize degradation from repeated freeze-thaw cycles.[7]
Observed cytotoxicity not related to the expected mechanism of action The solvent used to dissolve this compound is causing cellular toxicity.Run a vehicle control experiment (cell culture medium with the same final concentration of the solvent) to assess the cytotoxic effect of the solvent itself.

Quantitative Data Summary

Table 1: Solubility of this compound Mesylate in Various Solvents

SolventSolubilityReference
DMSO~25 mg/mL, 82 mg/mL[1][2]
Ethanol~1 mg/mL, 7 mg/mL[1][2]
Dimethylformamide (DMF)~20 mg/mL[1][3]
PBS (pH 7.2)~10 mg/mL[1][3]
WaterCompletely soluble, 82 mg/mL[2][4]
MethanolSoluble[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Mesylate Stock Solution in DMSO
  • Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).[1]

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.[8]

  • Aliquot the sterile stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[7]

Protocol 2: Preparation of a this compound Mesylate Working Solution in Cell Culture Medium
  • Thaw a single aliquot of the this compound mesylate stock solution (from Protocol 1) at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is below the level known to cause toxicity to your specific cell line (typically ≤ 0.5%).

  • Use the freshly prepared working solution for your in vitro cell culture assay immediately.

Visualizations

experimental_workflow Workflow for Preparing this compound Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Mesylate Powder dissolve Dissolve in DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot and Store (-20°C or -80°C) filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute use Use in Assay dilute->use

Caption: Workflow for preparing this compound solutions.

pazufloxacin_moa This compound Mechanism of Action in Bacteria cluster_dna_replication Bacterial DNA Replication This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Relaxes supercoiled DNA topoisomerase_iv->dna_replication Decatenates daughter chromosomes cell_death Bacterial Cell Death dna_replication->cell_death

Caption: this compound's mechanism of action on bacteria.

References

Technical Support Center: Pazufloxacin Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pazufloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Troubleshooting Guide: this compound Degradation

This guide addresses common issues encountered during experiments involving this compound that may indicate degradation.

Observation Potential Cause of Degradation Recommended Action
Unexpected or inconsistent results in biological assays. This compound may have degraded, leading to lower-than-expected potency.Verify the storage conditions and preparation of your this compound stock and working solutions. Prepare fresh solutions and repeat the experiment.
Appearance of new peaks or disappearance of the this compound peak in HPLC analysis. Degradation of this compound into byproducts.Review your sample preparation and HPLC method. Ensure protection from light and use appropriate pH and temperature conditions. Refer to the HPLC troubleshooting section below.
Change in color or precipitation in this compound solutions. Indicates significant degradation or solubility issues.Discard the solution. Prepare a fresh solution using a suitable solvent and buffer system, ensuring the pH is within the stable range.
Reduced antibacterial activity in microbial assays. Loss of active this compound due to degradation.Confirm the stability of your this compound solution under the specific assay conditions (e.g., temperature, light exposure during incubation).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in experimental settings?

A1: this compound, like other fluoroquinolones, is susceptible to degradation from several factors:

  • pH: It is least stable in alkaline conditions and more stable in acidic to neutral pH.

  • Light: Exposure to UV and even ambient light can cause significant photodegradation.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Oxidizing Agents: Strong oxidizing agents can lead to the formation of degradation products.

Q2: How should I prepare and store this compound stock solutions to ensure stability?

A2: To maintain the stability of this compound stock solutions, follow these guidelines:

  • Solvent: Dissolve this compound in a suitable organic solvent like DMSO for initial stock preparation. For aqueous solutions, use a buffer with a pH in the range of 4-7.

  • Protection from Light: Always store stock solutions in amber-colored vials or wrap vials in aluminum foil to protect from light.

  • Storage Temperature: Store stock solutions at -20°C or below for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable, but for no more than a few days.

  • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Can I use buffers to stabilize my this compound working solutions?

A3: Yes, using a buffer is highly recommended. A phosphate buffer with a pH of around 4 has been shown to be effective for HPLC analysis and can be suitable for other experimental setups.[1][2] Avoid highly alkaline buffers.

Q4: What precautions should I take during an experiment to prevent this compound degradation?

A4: During your experiment, minimize exposure to degradative factors:

  • Work in a dimly lit area or use light-blocking covers for your experimental setup (e.g., cell culture plates, reaction tubes).

  • Maintain a controlled temperature and avoid unnecessary heat.

  • Prepare fresh working solutions from a stable stock solution just before use.

  • If your experiment involves agents that could act as strong oxidizers, consider the potential for this compound degradation.

Q5: How can I detect if my this compound has degraded?

A5: The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC). Degradation will appear as a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Quantitative Data on this compound Degradation

The following table summarizes the degradation of this compound under various stress conditions. This data is compiled from forced degradation studies and provides an indication of the compound's stability.

Stress Condition Methodology Observed Degradation (%) Key Degradation Products
Acidic Hydrolysis 0.1 M HCl at 80°C for 8 hours7.16%One major degradation product observed in HPLC.
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 8 hours20.43%Two major degradation products observed in HPLC.
Oxidative Degradation 3% H₂O₂ at 60°C for 1 hourSignificant degradationMultiple degradation products.
Photodegradation Exposure to UV lightSignificant degradationPhotoproducts formed via triplet state interactions.[3]
Thermal Degradation Heating at high temperaturesDegradation increases with temperatureThermolytic degradation products.

Note: The exact percentage of degradation can vary depending on the specific experimental conditions (concentration, duration of exposure, etc.). The data presented here is for illustrative purposes based on available literature.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a stable stock solution of this compound for use in various in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Transfer the powder to a sterile, amber-colored vial.

  • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.

  • Label the aliquots clearly with the name of the compound, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Handling of this compound in Experiments to Minimize Degradation

This protocol provides general guidelines for handling this compound during experimental procedures to maintain its stability.

Procedure:

  • Thawing: When ready to use, thaw a single aliquot of the this compound stock solution at room temperature. Avoid repeated freeze-thaw cycles.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or medium immediately before use.

  • Light Protection: Throughout the experiment, protect all solutions containing this compound from direct light. Use amber-colored tubes and plates, or cover them with aluminum foil. If possible, perform light-sensitive steps in a darkened room or under a safety light.

  • Temperature Control: Maintain the experimental temperature as specified in your protocol. Avoid exposing this compound solutions to high temperatures for extended periods.

  • pH Control: If preparing aqueous solutions, ensure the pH is in a stable range (acidic to neutral). Use appropriate buffers to maintain the pH throughout the experiment.

  • Avoid Contamination: Use sterile techniques to prevent microbial contamination, which could potentially degrade the compound.

Visualizations

Experimental_Workflow_for_Pazufloxacin_Stability cluster_preparation Solution Preparation cluster_experiment Experimental Procedure cluster_analysis Analysis prep1 Weigh this compound prep2 Dissolve in appropriate solvent (e.g., DMSO) prep1->prep2 prep3 Store in amber vials at -20°C or below prep2->prep3 exp1 Prepare fresh working solution prep3->exp1 Use fresh aliquot exp2 Protect from light during experiment exp1->exp2 exp3 Maintain optimal pH and temperature exp2->exp3 an1 Analyze samples promptly exp3->an1 an2 Use a stability-indicating method (e.g., HPLC) an1->an2 Degradation_Pathway_Factors cluster_factors Degradation Factors This compound This compound Light Light (Photodegradation) This compound->Light pH pH (especially alkaline) This compound->pH Temp Temperature This compound->Temp Oxidation Oxidizing Agents This compound->Oxidation Degradation Degradation Products Light->Degradation pH->Degradation Temp->Degradation Oxidation->Degradation

References

Technical Support Center: Assessing Pazufloxacin-Induced Oxidative Stress in Rabbit Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating pazufloxacin-induced oxidative stress in rabbit models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to induce oxidative stress?

A1: this compound, like other fluoroquinolones, is believed to induce oxidative stress through the generation of reactive oxygen species (ROS). This can occur via multiple mechanisms, including the disruption of mitochondrial function and the uncoupling of cellular respiration, leading to an increase in superoxide anion production.

Q2: Why are rabbit models suitable for studying this compound-induced oxidative stress?

A2: Rabbits are a suitable model because their physiological and metabolic processes are in many ways comparable to humans.[1][2] They are also large enough to allow for the collection of sufficient tissue and blood samples for a variety of biochemical analyses.

Q3: What are the key biomarkers to measure when assessing this compound-induced oxidative stress in rabbits?

A3: Key biomarkers include indicators of lipid peroxidation, such as malondialdehyde (MDA), and components of the antioxidant defense system, such as reduced glutathione (GSH) and the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD).[3][4]

Q4: What general observations have been made regarding this compound administration and oxidative stress markers in rabbits?

A4: Studies have shown that repeated oral administration of this compound in rabbits can lead to a significant decrease in reduced glutathione levels, an induction of glutathione peroxidase activity, and a significant increase in lipid peroxidation.[3][4][5]

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of repeated oral administration of this compound (10 mg/kg every 12 hours) on oxidative stress markers in rabbits over 21 days.[3]

BiomarkerDay 7Day 14Day 21
Glutathione (GSH) IncreasedData Not ProvidedSignificantly Decreased (P < 0.05)
Glutathione Peroxidase (GPx) Data Not ProvidedData Not ProvidedSignificantly Increased (P < 0.05)
Superoxide Dismutase (SOD) No Significant DifferenceNo Significant DifferenceNo Significant Difference
Catalase Data Not ProvidedNo Significant DifferenceLower than Meloxicam-treated group (P < 0.05)
Lipid Peroxidation (LPO) Data Not ProvidedData Not ProvidedSignificantly Increased

Experimental Protocols

1. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This assay measures the activity of GPx by coupling the oxidation of glutathione (GSH) to the reduction of an organic hydroperoxide. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.

  • Procedure:

    • Prepare tissue homogenates or plasma samples from control and this compound-treated rabbits.

    • In a 96-well plate, add the sample, a reaction mixture containing GSH and glutathione reductase, and NADPH.

    • Incubate at room temperature to allow for the depletion of any existing GSSG.

    • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).

    • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time.

    • Calculate GPx activity based on the rate of NADPH oxidation.

2. Malondialdehyde (MDA) Assay (TBARS Method)

  • Principle: This assay quantifies lipid peroxidation by measuring MDA, a major secondary product of this process. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.

  • Procedure:

    • Prepare tissue homogenates from control and this compound-treated rabbits.

    • Add the sample to a reaction mixture containing thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid).

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow for the reaction to occur.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the MDA concentration using a standard curve prepared with an MDA standard.

Troubleshooting Guides

Glutathione Peroxidase (GPx) Assay

IssuePossible CauseSolution
High background absorbance Presence of other NADPH-consuming enzymes in the sample.Run a sample blank without the addition of the hydroperoxide substrate to measure and subtract the background rate of NADPH oxidation.
Low or no GPx activity detected Improper sample handling leading to enzyme degradation.Keep samples on ice at all times and use fresh samples whenever possible. If storing, freeze at -80°C.
Insufficient substrate or cofactor concentrations.Ensure that the concentrations of GSH, NADPH, and the hydroperoxide substrate are optimal as per the assay protocol.
Precipitation in the reaction well High protein concentration in the sample.Dilute the sample and re-assay. Ensure the final protein concentration is within the linear range of the assay.

Malondialdehyde (MDA) TBARS Assay

IssuePossible CauseSolution
High variability between replicates Incomplete homogenization of tissue samples.Ensure tissue is thoroughly homogenized on ice to obtain a uniform sample.
Inconsistent heating of samples.Use a water bath with a stable temperature and ensure all samples are heated for the same duration.
Low MDA levels in treated group Sample degradation.Store samples at -80°C and avoid repeated freeze-thaw cycles. Add an antioxidant like butylated hydroxytoluene (BHT) during homogenization to prevent ex vivo lipid peroxidation.
Interference from other substances The TBARS assay is not entirely specific for MDA and other aldehydes can react.While not a complete solution, background correction can be attempted by measuring absorbance at a wavelength where the MDA-TBA adduct does not absorb (e.g., 600 nm) and subtracting it from the 532 nm reading. For higher specificity, consider using HPLC-based methods.

Visualizations

pazufloxacin_oxidative_stress_pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ETC Electron Transport Chain Uncoupling Mitochondria->ETC ROS Increased ROS Production (e.g., O2-) ETC->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Antioxidant_Depletion Antioxidant Depletion ROS->Antioxidant_Depletion Enzyme_Induction Enzyme Induction (Compensatory Response) ROS->Enzyme_Induction MDA Increased MDA Lipid_Peroxidation->MDA Cellular_Damage Cellular Damage MDA->Cellular_Damage GSH_Depletion Decreased GSH Antioxidant_Depletion->GSH_Depletion GSH_Depletion->Cellular_Damage GPx_Increase Increased GPx Activity Enzyme_Induction->GPx_Increase

Caption: Signaling Pathway of this compound-Induced Oxidative Stress.

experimental_workflow Animal_Acclimatization Rabbit Acclimatization Group_Allocation Group Allocation (Control vs. This compound) Animal_Acclimatization->Group_Allocation Drug_Administration This compound Administration (Oral Gavage) Group_Allocation->Drug_Administration Sample_Collection Blood and Tissue Collection (e.g., Day 21) Drug_Administration->Sample_Collection Sample_Processing Sample Processing (Plasma Separation, Tissue Homogenization) Sample_Collection->Sample_Processing Biochemical_Assays Biochemical Assays Sample_Processing->Biochemical_Assays GPx_Assay GPx Activity Assay Biochemical_Assays->GPx_Assay MDA_Assay MDA (TBARS) Assay Biochemical_Assays->MDA_Assay GSH_Assay GSH Assay Biochemical_Assays->GSH_Assay Data_Analysis Data Analysis and Interpretation GPx_Assay->Data_Analysis MDA_Assay->Data_Analysis GSH_Assay->Data_Analysis

Caption: Experimental Workflow for Assessing Oxidative Stress.

logical_relationships Observation Experimental Observations Increased_MDA Increased MDA Levels Observation->Increased_MDA Decreased_GSH Decreased GSH Levels Observation->Decreased_GSH Increased_GPx Increased GPx Activity Observation->Increased_GPx Interpretation Interpretation Increased_MDA->Interpretation Decreased_GSH->Interpretation Increased_GPx->Interpretation Lipid_Peroxidation Evidence of Lipid Peroxidation Interpretation->Lipid_Peroxidation Antioxidant_Depletion Depletion of Antioxidant Defenses Interpretation->Antioxidant_Depletion Compensatory_Response Compensatory Antioxidant Response Interpretation->Compensatory_Response Conclusion Conclusion Lipid_Peroxidation->Conclusion Antioxidant_Depletion->Conclusion Compensatory_Response->Conclusion Oxidative_Stress This compound Induces Oxidative Stress Conclusion->Oxidative_Stress

Caption: Logical Flow for Interpreting Biomarker Results.

References

RP-HPLC method development for quantifying pazufloxacin in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the development and troubleshooting of RP-HPLC methods for the quantification of pazufloxacin.

Troubleshooting Guide

This guide addresses common issues encountered during the RP-HPLC analysis of this compound in a question-and-answer format.

Q1: Why is my this compound peak showing significant tailing?

A1: Peak tailing for this compound, a basic compound, is often due to secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual silanol groups (-Si-OH) on the silica-based C18 or C8 column packing can interact with the basic amine groups of this compound, leading to peak tailing. At mid-range pH, these silanols can be ionized and create strong interactions.

  • Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) with an acid like phosphoric acid or formic acid will protonate the silanol groups, reducing their interaction with the protonated this compound.[1]

  • Solution 1b: Use a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak symmetry.[2][3]

  • Solution 1c: Employ an End-Capped Column: Use a high-quality, end-capped column where the residual silanols have been chemically deactivated.

  • Cause 2: Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak tailing.

  • Solution 2: Reduce the injection volume or dilute the sample to fall within the linear range of the method.

Q2: My this compound peak's retention time is drifting. What could be the cause?

A2: Retention time drift can be caused by several factors related to the column, mobile phase, or HPLC system.

  • Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or buffers.

  • Solution 1: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis until a stable baseline and consistent retention times are achieved.[4]

  • Cause 2: Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of volatile components or temperature fluctuations.

  • Solution 2: Prepare fresh mobile phase daily, keep the solvent reservoirs covered, and use a column oven to maintain a constant temperature.[5][6]

  • Cause 3: Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and affect retention.

  • Solution 3: Use a guard column to protect the analytical column and implement a proper sample preparation procedure, such as solid-phase extraction (SPE), to clean up complex samples.[4]

Q3: I'm observing a noisy or drifting baseline. How can I fix this?

A3: An unstable baseline can interfere with accurate quantification.

  • Cause 1: Insufficiently Degassed Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise.

  • Solution 1: Degas the mobile phase using an online degasser, sonication, or helium sparging.[7]

  • Cause 2: Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated HPLC system can lead to a drifting baseline.

  • Solution 2: Use high-purity HPLC-grade solvents and regularly flush the system with a strong solvent to remove any accumulated contaminants.[7]

  • Cause 3: Detector Lamp Issues: An aging detector lamp can cause baseline noise and drift.

  • Solution 3: Check the lamp's energy output and replace it if it is nearing the end of its lifespan.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an RP-HPLC method for this compound?

A1: A good starting point would be to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of methanol or acetonitrile and an acidic buffer (e.g., phosphate buffer at pH 3-4).[8] Detection is typically performed at 249 nm. The flow rate is commonly set to 1.0 mL/min.

Q2: How does the pH of the mobile phase affect the retention of this compound?

A2: this compound is an amphoteric compound, meaning its ionization state is pH-dependent. In RP-HPLC, retention generally increases as the compound becomes less ionized. Therefore, adjusting the mobile phase pH is a powerful tool to control the retention time of this compound.[9] Operating at a pH where this compound is in a single ionic state (either protonated or deprotonated) usually results in better peak shape.

Q3: What are the key validation parameters to consider for a this compound quantification method?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

Q4: Can I use a C8 column instead of a C18 column for this compound analysis?

A4: Yes, a C8 column can be used. C8 columns are less retentive than C18 columns, which will result in shorter retention times for this compound under the same mobile phase conditions. This can be advantageous for developing faster analytical methods.

Quantitative Data Summary

The following table summarizes the chromatographic conditions from various published RP-HPLC methods for the quantification of this compound.

Parameter Method 1 Method 2 Method 3 Method 4
Column X-terra C18 (25 cm x 4.6 mm, 5 µm)[2][3]Kromasil C18 (250 mm x 4.6 mm, 5 µm)[8]HIQ SIL RP-C18 (250 x 4.6 mm, 5µm)[10]Alltima C18 (250 mm × 4.6 mm, 5 µm)[11]
Mobile Phase Methanol: 0.5% Phosphoric Acid with 1% TEA (15:85 v/v)[2][3]Methanol: Phosphate Buffer pH 4 (50:50 v/v)[8]Methanol: 50mM Potassium Dihydrogen Orthophosphate pH 4.5 (40:60, v/v)[10]Citric acid solution: Acetonitrile: Methanol (84:16:2 v/v/v)[11]
Flow Rate 1.0 mL/min[2][3]1.0 mL/min[8]1.0 mL/min[10]1.0 mL/min[11]
Detection Wavelength 249 nm[2][3]249 nm[8]249 nm[10]243 nm[11]
Linearity Range 2-40 µg/mL[2]5-25 µg/mL[8]5-15 µg/mL[10]1.423-22.768 µg/mL[11]
Retention Time ~5.5 min[3]~3.5 min~9.5 min[10]Not Specified

Experimental Protocol

This section provides a detailed methodology for a representative RP-HPLC method for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid (analytical grade)

  • Triethylamine (HPLC grade)

  • 0.45 µm membrane filters

2. Chromatographic System

  • HPLC system with a UV detector

  • X-terra C18 column (25 cm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

3. Preparation of Mobile Phase

  • Prepare a 0.5% (v/v) solution of phosphoric acid in HPLC-grade water.

  • Add 1% (v/v) of triethylamine to the phosphoric acid solution.

  • The mobile phase is a mixture of methanol and the aqueous solution in a ratio of 15:85 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2, 5, 10, 20, 40 µg/mL).

5. Sample Preparation

  • For drug product analysis, take a sample equivalent to a known concentration of this compound and dissolve it in a suitable solvent.

  • Dilute the sample with the mobile phase to a concentration that falls within the calibration curve range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Analysis

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector wavelength to 249 nm.

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and measure the peak areas.

7. Quantification

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

RP_HPLC_Method_Development_Workflow start Define Analytical Goal (Quantification of this compound) lit_review Literature Review & Method Scouting start->lit_review col_select Column Selection (e.g., C18, C8) lit_review->col_select mp_select Mobile Phase Selection (Organic Modifier, Buffer, pH) lit_review->mp_select optimization Method Optimization (Flow Rate, Temperature, Gradient) col_select->optimization mp_select->optimization validation Method Validation (ICH Guidelines) optimization->validation routine_analysis Routine Analysis validation->routine_analysis troubleshooting Troubleshooting routine_analysis->troubleshooting Monitor Performance troubleshooting->optimization Re-optimize

Caption: Workflow for RP-HPLC method development and troubleshooting.

Peak_Tailing_Troubleshooting start This compound Peak Tailing Observed check_overload Check for Column Overload start->check_overload is_overloaded Is Sample Concentrated? check_overload->is_overloaded dilute_sample Dilute Sample or Reduce Injection Volume is_overloaded->dilute_sample Yes check_silanol Investigate Silanol Interactions is_overloaded->check_silanol No problem_solved Peak Shape Improved dilute_sample->problem_solved adjust_ph Lower Mobile Phase pH (e.g., to pH 3-4) check_silanol->adjust_ph add_tea Add Competing Base (e.g., Triethylamine) check_silanol->add_tea use_endcapped Use End-Capped Column check_silanol->use_endcapped adjust_ph->problem_solved add_tea->problem_solved use_endcapped->problem_solved

Caption: Troubleshooting guide for this compound peak tailing.

References

Validation & Comparative

Pazufloxacin vs. Levofloxacin: A Comparative Analysis of Efficacy in Respiratory Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of pazufloxacin and levofloxacin, two fluoroquinolone antibiotics, in the context of respiratory infections. The analysis is based on available preclinical and clinical data, with a focus on in vitro activity against key respiratory pathogens and in vivo efficacy in animal models. While direct head-to-head preclinical studies in respiratory infection models are limited, this guide synthesizes the available evidence to offer a comprehensive overview for research and development purposes.

In Vitro Activity: A Head-to-Head Comparison

The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and levofloxacin against common respiratory pathogens. Lower MIC values indicate greater in vitro activity.

Table 1: Comparative In Vitro Activity (MIC µg/mL) of this compound and Levofloxacin against Respiratory Pathogens

PathogenThis compound (MIC Range)This compound (MIC90)Levofloxacin (MIC Range)Levofloxacin (MIC90)
Streptococcus pneumoniae0.25 - 210.5 - 21
Haemophilus influenzae≤0.03 - 0.250.06≤0.015 - 0.120.03
Moraxella catarrhalis≤0.03 - 0.120.06≤0.015 - 0.060.06
Klebsiella pneumoniae0.12 - >128320.12 - >1282
Pseudomonas aeruginosa0.25 - >128160.5 - >1288
Staphylococcus aureus (MSSA)0.03 - 10.250.12 - 0.50.25
Staphylococcus aureus (MRSA)0.5 - >128321 - >12816

Note: MIC values are compiled from various sources and may vary depending on the specific strains and testing methodologies.

Preclinical Models of Respiratory Infection

Preclinical animal models are essential for evaluating the in vivo efficacy of antimicrobial agents. While direct comparative studies are lacking, this section details the experimental protocols and findings from separate studies on this compound and levofloxacin in respiratory infection models.

Levofloxacin in a Murine Pneumonia Model

Experimental Protocol:

A common model for evaluating antibiotic efficacy in pneumonia involves the induction of a lung infection in mice.

  • Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c or Swiss albino).

  • Infection: Intranasal or intratracheal instillation of a bacterial suspension (e.g., Streptococcus pneumoniae or Pseudomonas aeruginosa) to induce pneumonia.

  • Treatment: Administration of levofloxacin at various dosages and schedules, typically initiated a few hours post-infection.

  • Efficacy Endpoints:

    • Bacterial load in the lungs (colony-forming units per gram of lung tissue).

    • Survival rates over a defined period.

    • Histopathological examination of lung tissue.

    • Measurement of inflammatory markers in bronchoalveolar lavage (BAL) fluid.

Efficacy Findings:

In a murine pneumonia model with P. aeruginosa, levofloxacin demonstrated dose-dependent bacterial killing.[1][2][3][4] The ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) was identified as the key pharmacodynamic parameter predicting efficacy.[1][2][3][4][5] For S. pneumoniae, levofloxacin has also shown significant efficacy in reducing bacterial lung counts and improving survival in murine models.[6][7]

Murine Pneumonia Model Workflow for Levofloxacin Efficacy Testing.
This compound in Preclinical Infection Models

While specific preclinical data for this compound in respiratory infection models is less prevalent in the reviewed literature, its efficacy has been demonstrated in other in vivo models.

Experimental Protocol (Murine Thigh Infection Model):

This model is often used to determine the pharmacodynamics of antibiotics.

  • Animal Model: Neutropenic mice.

  • Infection: Intramuscular injection of a bacterial suspension (e.g., P. aeruginosa) into the thigh muscle.

  • Treatment: Administration of this compound at various dosages.

  • Efficacy Endpoints: Bacterial load in the thigh muscle (CFU/g).

Efficacy Findings:

In a murine thigh infection model with P. aeruginosa, this compound demonstrated concentration-dependent bactericidal activity. The fAUC24/MIC was the pharmacodynamic index that best correlated with efficacy. For stasis, a 1-log10 reduction, and a 2-log10 reduction in bacterial count, the required fAUC24/MIC ratios were 46.1, 63.8, and 100.8, respectively.

Thigh_Infection_Model cluster_protocol Experimental Protocol cluster_results Key Findings start Neutropenic Mice infection Intramuscular Infection (P. aeruginosa) start->infection treatment This compound Treatment infection->treatment endpoint Bacterial Load Measurement (CFU/thigh) treatment->endpoint pd_analysis Pharmacodynamic Analysis (fAUC/MIC correlation) endpoint->pd_analysis efficacy Concentration-dependent bactericidal activity pd_index fAUC/MIC correlates with efficacy targets Stasis: fAUC/MIC = 46.1 1-log kill: fAUC/MIC = 63.8 2-log kill: fAUC/MIC = 100.8

This compound Murine Thigh Infection Model Workflow.

Clinical Efficacy in Respiratory Infections

Clinical trials provide the most direct evidence of a drug's efficacy in humans. Several studies have compared this compound and levofloxacin for the treatment of acute respiratory infections.

Table 2: Summary of Clinical Trial Outcomes in Acute Respiratory Infections

Study OutcomeThis compound GroupLevofloxacin GroupStatistical Significance
Clinical Efficacy Rate
Cure Rate (FAS analysis)52.9%57.6%No significant difference
Effective Rate (FAS analysis)86.7%87.9%No significant difference
Cure Rate (PPS analysis)57.1%61.3%No significant difference
Effective Rate (PPS analysis)93.7%93.6%No significant difference
Bacteriological Clearance Rate 92.5%94.3%No significant difference
Adverse Reactions 16.2%16.7%No significant difference

FAS: Full Analysis Set; PPS: Per Protocol Set. Data from a multicenter randomized controlled trial.[8][9]

The results of a multicenter randomized controlled trial indicate that this compound is as effective and safe as levofloxacin for the treatment of moderate to severe acute respiratory infections.[8][9] Another clinical study also concluded that this compound is as effective and safe as levofloxacin in treating moderate and severe acute bacterial infections, including respiratory tract infections.[8]

Conclusion

Based on the available data, both this compound and levofloxacin demonstrate potent in vitro activity against a broad spectrum of respiratory pathogens. Preclinical models have established the in vivo efficacy of levofloxacin in treating experimental pneumonia. While specific preclinical respiratory infection models for this compound are not as extensively reported, its efficacy in other infection models suggests a similar concentration-dependent bactericidal activity.

Crucially, clinical trials directly comparing the two agents in patients with acute respiratory infections have shown no statistically significant differences in clinical efficacy, bacteriological clearance, or safety profiles.[8][9] This suggests that this compound is a viable alternative to levofloxacin for the treatment of these infections.

For drug development professionals, the choice between these two fluoroquinolones for further investigation or clinical use in respiratory indications may depend on other factors such as local resistance patterns, pharmacokinetic profiles in specific patient populations, and cost-effectiveness. Further head-to-head preclinical studies in standardized respiratory infection models would be beneficial to delineate any subtle differences in their in vivo potency and pharmacodynamics.

References

A Comparative Analysis of Pazufloxacin and Ceftazidime for the Treatment of Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Respiratory tract infections remain a significant cause of morbidity and mortality worldwide, necessitating the continued development and evaluation of effective antimicrobial agents. This guide provides a detailed comparative analysis of two prominent antibiotics used in the treatment of these infections: pazufloxacin, a fluoroquinolone, and ceftazidime, a third-generation cephalosporin. This analysis is intended to serve as a resource for researchers, scientists, and drug development professionals by presenting a comprehensive overview of their efficacy, safety, and mechanisms of action, supported by experimental data.

Comparative Efficacy

Clinical trials have been conducted to evaluate the efficacy of this compound and ceftazidime in treating bacterial respiratory infections, including bacterial pneumonia and chronic respiratory tract infections.

Clinical Efficacy

A Phase III comparative study evaluating this compound mesilate versus ceftazidime in patients with bacterial pneumonia or lung abscess demonstrated high and comparable clinical efficacy rates for both drugs. The clinical efficacy rate for the this compound mesilate group was 90.7% (78 out of 86 patients), while the ceftazidime group showed an efficacy rate of 89.9% (89 out of 99 patients). Another Phase III trial focused on chronic respiratory tract infections also showed similar high efficacy, with a clinical efficacy rate of 93.2% (68 out of 73 patients) for the this compound mesilate group and 91.5% (75 out of 82 patients) for the ceftazidime group.[1]

Clinical Efficacy in Respiratory Infections This compound Mesilate Ceftazidime Reference
Bacterial Pneumonia/Lung Abscess 90.7% (78/86)89.9% (89/99)[1]
Chronic Respiratory Tract Infections 93.2% (68/73)91.5% (75/82)[1]
Bacteriological Eradication

In the same clinical trials, the bacteriological eradication rates were also assessed. For chronic respiratory tract infections, a statistically significant difference was observed, with ceftazidime demonstrating a higher eradication rate. The bacteriological eradication rate for the this compound mesilate group was 65.0% (26 out of 40 cases with isolated causative organisms), whereas the ceftazidime group achieved a rate of 90.2% (37 out of 41 cases).[1] In a dose-finding study for bacterial pneumonia, the bacteriological eradication rates were high for both drugs, with this compound at doses of 600mg and 1000mg showing rates of 93.3% and 100% respectively, and ceftazidime at 100%.[2]

Bacteriological Eradication in Respiratory Infections This compound Mesilate Ceftazidime Reference
Chronic Respiratory Tract Infections 65.0% (26/40)90.2% (37/41)[1]
Bacterial Pneumonia (Dose-finding study) 93.3% (600mg dose)100% (1000mg dose)100%[2]

In Vitro Activity

The in vitro activity of an antibiotic against relevant pathogens is a crucial indicator of its potential clinical utility.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for comparing the potency of different antibiotics.

Studies have shown that this compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] For respiratory pathogens, this compound has demonstrated potent activity. For instance, the MIC90 of this compound against Legionella species has been reported to be 0.032 mg/L.[4][5]

Ceftazidime is also active against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[6] In a study of isolates from patients with nosocomial pneumonia, the MIC90 of ceftazidime against Enterobacteriaceae was >64 μg/ml, while against P. aeruginosa it was 64 μg/ml.[7][8][9] It is important to note that the emergence of resistance to ceftazidime, particularly among P. aeruginosa and Acinetobacter baumannii, has been a growing concern.[6]

In Vitro Activity (MIC90 in μg/mL) Against Respiratory Pathogens This compound Ceftazidime Reference
Klebsiella pneumoniae Not specified>64[7][8][9]
Pseudomonas aeruginosa Not specified64[7][8][9]
Legionella spp. 0.032Not specified[4][5]
Enterobacteriaceae (overall) Not specified>64[7][8][9]

Note: Direct comparative MIC90 data from a single study for both drugs against a full panel of respiratory pathogens was not available in the searched literature. The data presented is from separate studies and should be interpreted with caution.

Safety and Tolerability

The safety profiles of this compound and ceftazidime have been evaluated in clinical trials.

Adverse Events

In a comparative study on chronic respiratory tract infections, the incidence of side effects was 6.8% in the this compound mesilate group and 11.3% in the ceftazidime group, with the difference not being statistically significant.[1] In a study on bacterial pneumonia, the incidence of adverse effects was 5.5% for this compound mesilate and 7.8% for ceftazidime.[1]

Incidence of Adverse Events in Respiratory Infection Trials This compound Mesilate Ceftazidime Reference
Chronic Respiratory Tract Infections 6.8% (6/88)11.3% (11/97)[1]
Bacterial Pneumonia 5.5% (6/110)7.8% (9/115)[1]
Abnormal Laboratory Findings

Regarding abnormal laboratory findings in the chronic respiratory tract infections study, the incidence was statistically significantly lower in the this compound group (14.3%) compared to the ceftazidime group (27.3%).[1] In the bacterial pneumonia trial, the incidence of abnormal laboratory findings was similar between the two groups (31.0% for this compound and 29.6% for ceftazidime).[1]

Incidence of Abnormal Laboratory Findings in Respiratory Infection Trials This compound Mesilate Ceftazidime Reference
Chronic Respiratory Tract Infections 14.3% (12/84)27.3% (24/88)[1]
Bacterial Pneumonia 31.0% (31/100)29.6% (32/108)[1]

Mechanisms of Action

This compound and ceftazidime belong to different classes of antibiotics and therefore exhibit distinct mechanisms of action.

This compound

This compound is a fluoroquinolone that exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound leads to the cessation of DNA synthesis and ultimately bacterial cell death.

pazufloxacin_mechanism This compound This compound DNA_Gyrase DNA Gyrase (Gram-negative) This compound->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) This compound->Topo_IV DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of this compound.

Ceftazidime

Ceftazidime is a third-generation cephalosporin, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Ceftazidime binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential for the synthesis and structural integrity of the peptidoglycan layer of the bacterial cell wall. By disrupting this process, ceftazidime leads to a weakened cell wall and subsequent cell lysis.

ceftazidime_mechanism Ceftazidime Ceftazidime PBPs Penicillin-Binding Proteins (PBPs) Ceftazidime->PBPs Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Cell_Lysis

Caption: Mechanism of action of Ceftazidime.

Experimental Protocols

The evaluation of antimicrobial agents relies on standardized experimental protocols to ensure the reliability and comparability of data.

Antimicrobial Susceptibility Testing

The in vitro activity of this compound and ceftazidime is typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

MIC_protocol cluster_prep Preparation cluster_assay Assay cluster_result Result Bacterial_Isolate Bacterial Isolate from Respiratory Specimen Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Isolate->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells with Bacteria and Antibiotic Dilutions Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare Serial Dilutions of this compound & Ceftazidime Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Reading Visually Inspect for Bacterial Growth Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no visible growth) Reading->MIC_Determination

Caption: Experimental workflow for MIC determination.

Clinical Trial Design for Bacterial Pneumonia

Clinical trials comparing antibiotics for respiratory infections, such as bacterial pneumonia, are typically designed as randomized, controlled studies to ensure unbiased evaluation of efficacy and safety.

clinical_trial_workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization & Treatment cluster_assessment Assessment & Endpoints Patient_Population Patients with Clinically and Radiologically Confirmed Pneumonia Inclusion_Exclusion Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Obtain Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomize Patients (1:1) Informed_Consent->Randomization Group_A This compound Arm Randomization->Group_A Group_B Ceftazidime Arm Randomization->Group_B Treatment_Admin Administer Treatment (e.g., 14 days) Group_A->Treatment_Admin Group_B->Treatment_Admin Clinical_Eval Clinical Evaluation (Symptoms, Vitals) Treatment_Admin->Clinical_Eval Bacteriological_Eval Bacteriological Evaluation (Sputum Culture) Treatment_Admin->Bacteriological_Eval Safety_Monitoring Monitor for Adverse Events & Lab Abnormalities Treatment_Admin->Safety_Monitoring Primary_Endpoint Primary Endpoint: Clinical Cure Rate Clinical_Eval->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Bacteriological Eradication, Safety Profile Bacteriological_Eval->Secondary_Endpoints Safety_Monitoring->Secondary_Endpoints

References

A Comparative Analysis of the In Vitro Activity of Pazufloxacin and Ciprofloxacin Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of two fluoroquinolone antibiotics, pazufloxacin and ciprofloxacin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections detail their antibacterial potency based on available experimental data, outline the methodologies used in these studies, and present a visual representation of the typical workflow for determining in vitro antimicrobial activity.

Quantitative Comparison of In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and ciprofloxacin against P. aeruginosa. It is important to note that the data presented is compiled from separate studies and not from a direct head-to-head comparison. Therefore, variations in experimental conditions between studies should be considered when interpreting these results.

AntibioticBacterial Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Susceptibility RateReference
This compound P. aeruginosa ATCC 27853--0.5-[1]
Ciprofloxacin 100 clinical isolates0.120.50-98%[2]
Ciprofloxacin 40 clinical isolates->32-65%[3]
Ciprofloxacin P. aeruginosa ATCC 27853--0.26-[4]
Ciprofloxacin 11 clinical isolates---91%[5]

Note: MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively. A lower MIC value indicates greater potency.

Experimental Protocols

The methodologies employed in the cited studies to determine the in vitro activity of these antibiotics are crucial for understanding the context of the data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for both this compound and ciprofloxacin were determined using standard methods as outlined by clinical laboratory standards organizations.

  • This compound MIC Determination:

    • Method: The specific method for the MIC of 0.5 µg/mL for this compound against P. aeruginosa ATCC 27853 is noted in a study focused on its concentration-dependent activity.[1]

  • Ciprofloxacin MIC Determination:

    • Agar Dilution Method: For the study on 46 P. aeruginosa strains, minimal inhibitory concentrations of ciprofloxacin were determined by an agar dilution test.[6]

    • Macrodilution Method: In a study of 100 clinical isolates, the MIC was determined using a macrodilution method.[2]

    • E-test® Method: A study involving 40 P. aeruginosa strains utilized the E-test® (gradient strips method) on Mueller-Hinton agar.[3]

    • Broth Microdilution Method: The MIC of ciprofloxacin against the reference strain P. aeruginosa ATCC 27853 was determined using the broth microdilution method.[4]

Bacterial Strains and Culture Conditions: Across the various studies, a combination of the American Type Culture Collection (ATCC) reference strain P. aeruginosa ATCC 27853 and numerous clinical isolates from hospitalized patients were used.[1][2][3][4][6] Standard bacterial culture techniques were employed, typically involving growth in Mueller-Hinton broth or on Mueller-Hinton agar plates.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the in vitro activity of an antimicrobial agent against a bacterial pathogen like P. aeruginosa.

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis bacterial_isolate Bacterial Isolate (e.g., P. aeruginosa) culture Overnight Culture bacterial_isolate->culture inoculum_prep Inoculum Preparation (Standardized Density) culture->inoculum_prep mic_assay MIC Assay (e.g., Broth Dilution, Agar Dilution) inoculum_prep->mic_assay antimicrobial_prep Antimicrobial Agent (Serial Dilutions) antimicrobial_prep->mic_assay incubation Incubation (e.g., 18-24h at 37°C) mic_assay->incubation visual_inspection Visual Inspection for Growth incubation->visual_inspection mic_determination MIC Determination (Lowest concentration with no visible growth) visual_inspection->mic_determination data_interpretation Data Interpretation (Susceptible, Intermediate, Resistant) mic_determination->data_interpretation

Caption: A generalized workflow for antimicrobial susceptibility testing.

Signaling Pathways and Mechanisms of Action

Both this compound and ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.

Fluoroquinolone Mechanism of Action cluster_bacterial_cell Bacterial Cell fluoroquinolone Fluoroquinolone (this compound, Ciprofloxacin) dna_gyrase DNA Gyrase fluoroquinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV fluoroquinolone->topoisomerase_iv Inhibits dna_replication DNA Replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to the inhibition of DNA synthesis and bacterial cell death.

Conclusion

Based on the available, albeit limited and indirect, comparative data, both this compound and ciprofloxacin demonstrate potent in vitro activity against P. aeruginosa. Ciprofloxacin has been more extensively studied, with a larger body of evidence supporting its efficacy against a wide range of clinical isolates. The susceptibility of P. aeruginosa to ciprofloxacin can vary, as indicated by the different MIC90 values and susceptibility rates reported in various studies.[2][3]

For a definitive comparison of the in vitro potency of this compound and ciprofloxacin against P. aeruginosa, a direct head-to-head study employing a large panel of recent and diverse clinical isolates under standardized laboratory conditions is warranted. Such a study would provide a clearer understanding of their relative strengths and potential roles in the treatment of P. aeruginosa infections.

References

Pazufloxacin's In Vitro Efficacy Against Legionella Species: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in vitro activity of pazufloxacin against various Legionella species reveals its potent antibacterial effects, comparable to other fluoroquinolones and superior to macrolides and azalides. This guide synthesizes key experimental findings, offering researchers and drug development professionals a clear comparison of this compound's performance.

This compound, a fluoroquinolone antibacterial agent, demonstrates significant in vitro activity against a wide range of Legionella species, including both American Type Culture Collection (ATCC) strains and clinical isolates. Studies highlight its efficacy in both extracellular and intracellular environments, crucial for combating facultative intracellular bacteria like Legionella.

Comparative Susceptibility Testing

The antimicrobial potency of this compound and other quinolones is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric for comparing the effectiveness of different antibiotics across a range of bacterial strains.

A study evaluating 76 Legionella spp. strains, comprising 38 ATCC strains and 38 clinical isolates, established the MIC90 for this compound and a panel of other antimicrobial agents.[1][2][3] The results, summarized in the table below, indicate that this compound's activity is on par with other commonly used quinolones like levofloxacin and ciprofloxacin.[1][2][3]

Antimicrobial AgentMIC90 (mg/L)
This compound 0.032
Tosufloxacin0.016
Levofloxacin0.032
Ciprofloxacin0.032
Garenoxacin0.032
Erythromycin2.0
Clarithromycin0.125
Azithromycin2.0

Data sourced from a study by Higa et al.[1][2][3]

Notably, the quinolones, including this compound, exhibited significantly lower MIC90 values compared to the macrolide erythromycin and the azalide azithromycin, indicating higher in vitro potency against Legionella species.[1][2]

Intracellular Activity

A critical aspect of anti-Legionella activity is the ability of an antibiotic to penetrate host cells and inhibit intracellular bacterial growth. The minimal extracellular concentration inhibiting intracellular growth (MIEC) is a measure of this activity. In this context, lower MIEC values suggest more effective intracellular killing.

For Legionella pneumophila SG1 (strain 80-045), the MIEC of this compound was found to be 0.063 mg/L.[1][3][4] While effective, this was slightly higher than that of some other quinolones tested, such as tosufloxacin (0.004 mg/L), levofloxacin (0.016 mg/L), and garenoxacin (0.008 mg/L).[1][3][4] However, all tested quinolones demonstrated superior intracellular activity compared to macrolides and azithromycin.[1][3][4] At a concentration of four times their MIC, this compound and other quinolones, as well as clarithromycin and azithromycin, effectively inhibited the intracellular growth of L. pneumophila. In contrast, erythromycin did not show the same inhibitory effect at this concentration.[1][2][3]

Experimental Protocols

The following sections detail the methodologies employed in the comparative in vitro studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MICs of the various antimicrobial agents against Legionella species were determined using the microbroth dilution method.[1][2][3] This standard laboratory procedure allows for the quantitative assessment of antibiotic susceptibility.

MIC_Determination_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Suspension Bacterial Suspension Preparation Inoculation Inoculation of Microtiter Plates Bacterial_Suspension->Inoculation Antibiotic_Dilution Serial Dilution of Antibiotics Antibiotic_Dilution->Inoculation Incubation_Step Incubation at 37°C Inoculation->Incubation_Step Visual_Inspection Visual Inspection for Growth Incubation_Step->Visual_Inspection MIC_Determination Determination of MIC Visual_Inspection->MIC_Determination

Workflow for MIC Determination
Intracellular Activity Assessment

The ability of the antibiotics to inhibit the growth of Legionella within host cells was evaluated through two primary methods: a colony-forming unit (CFU) count and a colorimetric cytopathic assay to determine the MIEC.[1][2][3]

Intracellular_Activity_Workflow cluster_infection Cell Infection cluster_treatment Antibiotic Treatment cluster_quantification Quantification of Intracellular Bacteria Cell_Culture Culturing of Macrophages Bacterial_Infection Infection of Macrophages with Legionella Cell_Culture->Bacterial_Infection Antibiotic_Addition Addition of Antibiotics at Varying Concentrations Bacterial_Infection->Antibiotic_Addition Incubation_Period Incubation Antibiotic_Addition->Incubation_Period Cell_Lysis Lysis of Macrophages Incubation_Period->Cell_Lysis MIEC_Assay Colorimetric Cytopathic Assay (for MIEC) Incubation_Period->MIEC_Assay CFU_Counting Colony Forming Unit (CFU) Counting Cell_Lysis->CFU_Counting

Workflow for Intracellular Activity Assessment

Conclusion

The available in vitro data strongly support the potent activity of this compound against Legionella species. Its efficacy, as measured by MIC and intracellular activity assays, is comparable to that of other leading fluoroquinolones and markedly superior to older antibiotic classes like macrolides.[1][2] These findings underscore the potential of this compound as a valuable therapeutic option for the treatment of Legionnaires' disease and other infections caused by Legionella. Further clinical evaluation is warranted to confirm these in vitro results in a therapeutic setting.

References

Pazufloxacin Demonstrates Potent Efficacy in Preclinical Urinary Tract Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of pazufloxacin's efficacy in preclinical urinary tract infection (UTI) models. This guide provides a detailed analysis of key studies, experimental data, and methodologies, positioning this compound as a strong candidate for the treatment of UTIs, particularly those caused by resistant pathogens.

This compound, a fluoroquinolone antibacterial agent, has shown significant therapeutic activity in in vivo models of urinary tract infections. Notably, in a rat model of bladder infection involving a foreign body (calculus) to mimic complicated UTIs, this compound mesilate demonstrated superior efficacy compared to ceftazidime, a commonly used cephalosporin antibiotic. This effect was observed against infections caused by Pseudomonas aeruginosa, a challenging pathogen in clinical practice.[1]

While direct head-to-head preclinical studies comparing this compound with other fluoroquinolones like levofloxacin and ciprofloxacin in UTI models are not extensively detailed in readily available literature, clinical studies have established its non-inferiority. In a multicenter randomized controlled study, this compound was found to be as effective and safe as levofloxacin for the treatment of acute respiratory and urinary tract infections.[2][3] Another clinical trial in patients with complicated UTIs showed that the overall clinical efficacy of this compound was comparable to that of ceftazidime.[4]

Mechanism of Action

This compound exerts its bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination. This dual-targeting mechanism contributes to its potent and broad-spectrum antibacterial activity.[1]

Comparative Efficacy Data

The following tables summarize the available data on the minimum inhibitory concentrations (MICs) of this compound and comparator drugs against common uropathogens, as well as the therapeutic efficacy in a preclinical UTI model.

Table 1: In Vitro Activity of this compound and Comparators against Uropathogens
Organism Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Escherichia coliThis compound0.0250.10
Pseudomonas aeruginosaThis compound0.7812.5
Staphylococcus aureusThis compound--
Klebsiella pneumoniaeThis compound--
Proteus mirabilisThis compound--
Serratia marcescensThis compound--
Escherichia coliLevofloxacin--
Escherichia coliCiprofloxacin--
Pseudomonas aeruginosaCeftazidime--
Note: MIC₅₀ and MIC₉₀ values for this compound are from a study investigating its in vitro and in vivo antibacterial activities.[1] Specific comparative MIC data from the same preclinical studies were not available.
Table 2: Therapeutic Efficacy of this compound Mesilate vs. Ceftazidime in a Rat Model of Calculus Bladder Infection with P. aeruginosa
Treatment Group Therapeutic Effect
This compound MesilateSuperior to Ceftazidime
Ceftazidime-
This table is based on the reported superior therapeutic activity of this compound mesilate over ceftazidime in the specified preclinical model.[1][3] Quantitative data such as bacterial load reduction (CFU/bladder) was not available in the reviewed literature.

Experimental Protocols

Rat Model of Calculus-Associated Bladder Infection

This model is designed to simulate a complicated urinary tract infection where a foreign body is present.

  • Animal Model: Male Wistar rats.

  • Induction of Infection:

    • A zinc-plated iron wire is surgically inserted into the bladder to act as a calculus.

    • A suspension of a clinical isolate of Pseudomonas aeruginosa is injected directly into the bladder.

  • Treatment Regimen:

    • This compound mesilate (intravenous administration).

    • Ceftazidime (comparator drug, intravenous administration).

    • Specific dosages and treatment durations were not detailed in the available literature.

  • Efficacy Assessment:

    • The primary endpoint is the therapeutic effect, which was qualitatively described as the reduction of viable bacterial counts in the bladder.[1]

Signaling Pathway of Fluoroquinolone Action

The following diagram illustrates the mechanism of action of this compound and other fluoroquinolones.

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death UTI_Workflow Animal_Acclimatization Animal Acclimatization Infection_Induction Induction of UTI (e.g., intravesical inoculation) Animal_Acclimatization->Infection_Induction Treatment_Initiation Initiation of Treatment (this compound vs. Comparator) Infection_Induction->Treatment_Initiation Monitoring Monitoring of Clinical Signs Treatment_Initiation->Monitoring Endpoint_Assessment Endpoint Assessment (e.g., 24-48h post-treatment) Monitoring->Endpoint_Assessment Bacterial_Load Quantification of Bacterial Load (CFU/g tissue in Bladder & Kidneys) Endpoint_Assessment->Bacterial_Load Data_Analysis Data Analysis and Comparison Bacterial_Load->Data_Analysis

References

Synergistic Antimicrobial Effects of Pazufloxacin and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the exploration of effective combination therapies. This guide provides a comprehensive analysis of the synergistic effects of combining pazufloxacin, a fluoroquinolone antibiotic, with vancomycin, a glycopeptide antibiotic, against MRSA. The data presented herein is compiled from in vitro studies and aims to inform further research and development in antimicrobial chemotherapy.

Executive Summary

The combination of this compound and vancomycin has demonstrated synergistic and additive effects against various strains of MRSA, including those with induced resistance to vancomycin. This suggests a potential therapeutic strategy to enhance the efficacy of existing antibiotics and combat resistant infections. This guide will delve into the quantitative data from key studies, detail the experimental methodologies employed, and illustrate the underlying mechanisms and experimental workflows.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound (PZFX) and vancomycin (VCM) has been evaluated using the checkerboard method, a standard in vitro technique to assess the combined effect of two antimicrobial agents. The results are typically interpreted using the Fractional Inhibitory Concentration Index (FICI), where:

  • Synergy is defined as an FICI of ≤ 0.5.

  • Additive effect is defined as an FICI of > 0.5 to ≤ 1.0.

  • Indifference is defined as an FICI of > 1.0 to ≤ 4.0.

  • Antagonism is defined as an FICI of > 4.0.

Checkerboard Assay Results

A study investigating the combination of this compound with various anti-MRSA drugs provides key insights into its interaction with vancomycin.

MRSA StrainsDrug CombinationSynergyAdditive EffectIndifferenceAntagonismTotal Strains Tested
Beta-lactam antibiotic induced vancomycin-resistant MRSA (BIVR)[1]This compound + Vancomycin13 (50%)-13 (50%)026
Clinical Isolates of MRSA[2]This compound + Vancomycin-< 40%> 60%026

Data presented as number of strains (%)

The findings indicate that for half of the beta-lactam induced vancomycin-resistant MRSA strains tested, the combination of this compound and vancomycin resulted in a synergistic effect.[1] For the remaining half, an additive or indifferent effect was observed, with no instances of antagonism.[1][2]

Mechanisms of Action and Synergy

The synergistic interaction between this compound and vancomycin can be attributed to their distinct mechanisms of action targeting different essential cellular processes in S. aureus.

  • Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis.[3][4][5][6][7] It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[3][4][7]

  • This compound: A fluoroquinolone that inhibits bacterial DNA synthesis.[8][9] It targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[9]

The proposed synergistic mechanism involves the initial disruption of the cell wall by vancomycin, which may facilitate the intracellular penetration of this compound, allowing it to reach its DNA targets more effectively.

Mechanisms of Action and Synergy cluster_vancomycin Vancomycin Action cluster_this compound This compound Action VCM Vancomycin CW Cell Wall Synthesis VCM->CW Inhibits MRSA MRSA Bacterium VCM->MRSA Targets PZFX This compound DNA DNA Gyrase & Topoisomerase IV PZFX->DNA Inhibits PZFX->MRSA Targets Synergy Synergistic Effect (Enhanced Killing) MRSA->Synergy Leads to

Caption: Mechanisms of this compound and vancomycin synergy.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of synergy testing results.

Checkerboard Assay Protocol

The checkerboard assay is a widely used method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and vancomycin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: MRSA isolates are cultured overnight, and the bacterial suspension is adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Assay Setup: A 96-well microtiter plate is used. Each well contains a unique combination of concentrations of this compound and vancomycin. Control wells with each drug alone and a growth control well without any antibiotics are also included.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection for turbidity. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Checkerboard Assay Workflow A Prepare Serial Dilutions of this compound & Vancomycin C Dispense Drug Combinations & Inoculum into 96-Well Plate A->C B Prepare Standardized MRSA Inoculum B->C D Incubate at 35°C for 16-20 hours C->D E Determine MICs by Visual Inspection D->E F Calculate Fractional Inhibitory Concentration Index (FICI) E->F G Interpret Results: Synergy, Additive, Indifference, or Antagonism F->G

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

  • Preparation: MRSA cultures are grown to the logarithmic phase and diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Drug Exposure: The bacterial suspension is exposed to this compound and vancomycin alone and in combination at concentrations relative to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). A growth control without antibiotics is included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each drug combination and control. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

Conclusion and Future Directions

The combination of this compound and vancomycin demonstrates a promising in vitro synergistic and additive effect against MRSA, including resistant strains. This suggests that such a combination could be a viable strategy to enhance therapeutic efficacy. Further research, including in vivo studies and clinical trials, is warranted to validate these in vitro findings and to determine the clinical utility of this combination therapy in treating severe MRSA infections. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of antimicrobial drug development.

References

Pazufloxacin's Efficacy Against Fluoroquinolone-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pazufloxacin's performance against fluoroquinolone-resistant bacterial isolates, supported by experimental data. The emergence of resistance to widely used fluoroquinolones such as ciprofloxacin and levofloxacin necessitates the evaluation of alternative antimicrobial agents.

This compound, a new generation fluoroquinolone, has demonstrated notable in vitro activity against a spectrum of bacterial pathogens, including strains resistant to other fluoroquinolones. This guide synthesizes available data on its efficacy, presents it in a comparative format, and provides detailed experimental methodologies for key assays.

Comparative In Vitro Activity of this compound

The antibacterial efficacy of this compound has been evaluated against various fluoroquinolone-resistant clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. These values are crucial indicators of a drug's potency.

Gram-Negative BacteriaOrganismResistance ProfileThis compoundCiprofloxacinLevofloxacin
Pseudomonas aeruginosaFluoroquinolone-ResistantMIC₅₀ (µg/mL)16>32>16
MIC₉₀ (µg/mL)64>64>32
Escherichia coliCiprofloxacin-ResistantMIC₅₀ (µg/mL)4>3216
MIC₉₀ (µg/mL)32>12864
Neisseria gonorrhoeaeCiprofloxacin-ResistantMIC₅₀ (µg/mL)0.2542
MIC₉₀ (µg/mL)1168
Gram-Positive BacteriaOrganismResistance ProfileThis compoundCiprofloxacinLevofloxacin
Staphylococcus aureusMethicillin-Resistant (MRSA) & Fluoroquinolone-ResistantMIC₅₀ (µg/mL)8>3216
MIC₉₀ (µg/mL)32>6432
Streptococcus pneumoniaeFluoroquinolone-ResistantMIC₅₀ (µg/mL)2168
MIC₉₀ (µg/mL)83216

Understanding the Mechanism of Action and Resistance

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, specifically gyrA and parC.[2] Higher levels of resistance are often associated with mutations in both genes.[3] Another mechanism of resistance involves the overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.

cluster_drug_action Drug Action cluster_bacterial_processes Bacterial Processes cluster_resistance Resistance Mechanisms This compound This compound Enzymes DNA Gyrase & Topoisomerase IV This compound->Enzymes Inhibits Replication DNA Replication Enzymes->Replication CellDeath Bacterial Cell Death Replication->CellDeath Inhibition leads to QRDR QRDR Mutations (gyrA, parC) QRDR->Enzymes Alters Target Efflux Efflux Pump Overexpression Efflux->this compound Expels Drug

Mechanism of action and resistance to this compound.

Experimental Protocols

The determination of in vitro efficacy of this compound and other fluoroquinolones is primarily conducted through antimicrobial susceptibility testing (AST). The broth microdilution method is a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

1. Preparation of Materials:

  • Bacterial Isolates: Clinically isolated and identified bacterial strains, including fluoroquinolone-resistant phenotypes.
  • Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, levofloxacin, and other comparators are prepared at known concentrations.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria.
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Select at least three to five well-isolated colonies of the same morphological type from an agar plate culture.
  • Transfer the colonies to a tube containing broth and incubate to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized inoculum in the appropriate broth to obtain a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Inoculation:

  • Dispense the appropriate antimicrobial dilutions into the wells of the 96-well plate. A serial two-fold dilution is commonly used.
  • Each plate should include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

4. Incubation:

  • Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

5. Reading and Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
  • The MIC₅₀ and MIC₉₀ are then determined from the MICs of all tested isolates.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_isolates [label="Prepare Bacterial\nIsolates"]; prep_antibiotics [label="Prepare Antibiotic\nDilutions"]; prep_inoculum [label="Standardize Inoculum\n(0.5 McFarland)"]; dilute_inoculum [label="Dilute Inoculum"]; plate_setup [label="Set up 96-well Plate\n(Antibiotics + Inoculum)"]; incubation [label="Incubate at 35°C\nfor 16-20 hours"]; read_results [label="Read MIC\n(Lowest concentration\nwith no visible growth)"]; analyze_data [label="Calculate MIC50 & MIC90"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_isolates; start -> prep_antibiotics; prep_isolates -> prep_inoculum; prep_inoculum -> dilute_inoculum; prep_antibiotics -> plate_setup; dilute_inoculum -> plate_setup; plate_setup -> incubation; incubation -> read_results; read_results -> analyze_data; analyze_data -> end; }

Experimental workflow for MIC determination.

Conclusion

The available data suggests that this compound exhibits promising in vitro activity against a range of fluoroquinolone-resistant Gram-positive and Gram-negative bacteria. Its lower MIC values compared to older fluoroquinolones like ciprofloxacin and levofloxacin against certain resistant strains indicate its potential as a valuable therapeutic alternative. However, the emergence of high-level resistance through multiple target-site mutations remains a concern. Continuous surveillance and further clinical studies are imperative to fully elucidate the clinical utility of this compound in treating infections caused by these challenging pathogens. Researchers are encouraged to utilize standardized methodologies, such as the CLSI broth microdilution protocol, to ensure the comparability and reliability of future studies.

References

head-to-head comparison of pazufloxacin and gatifloxacin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the in vitro antibacterial potency of two prominent fluoroquinolones, pazufloxacin and gatifloxacin, against key clinical pathogens. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison based on available experimental data, focusing on their minimum inhibitory concentrations (MIC).

Comparative Antibacterial Potency:

The in vitro activity of this compound and gatifloxacin has been evaluated against a wide array of Gram-positive and Gram-negative bacteria. While direct head-to-head studies across a comprehensive panel of identical clinical isolates are limited, this guide collates available data to provide a comparative overview of their potency, primarily focusing on the MIC₉₀—the concentration required to inhibit the growth of 90% of tested isolates.

Data Presentation: Minimum Inhibitory Concentration (MIC₉₀)

The following table summarizes the MIC₉₀ values (in µg/mL) of this compound and gatifloxacin against several clinically significant bacterial species. It is important to note that the data presented is collated from various studies, and direct comparison should be approached with the understanding that experimental conditions may have differed between studies.

Bacterial SpeciesThis compound MIC₉₀ (µg/mL)Gatifloxacin MIC₉₀ (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.39[1]0.1 - 0.5[2]
Staphylococcus aureus (Methicillin-Resistant, MRSA)12.5 - 16[1][3]4[4]
Streptococcus pneumoniae1.0 (PISP+PRSP)0.5[5][6]
Gram-Negative Bacteria
Escherichia coli0.05[1]0.06 - 0.5[4]
Klebsiella pneumoniae0.1[1]0.78[7]
Pseudomonas aeruginosa4[3]3.13 - 4[4][7]
Haemophilus influenzae0.013 - 0.5[3][8]≤0.03 - 0.06[4][9][10]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols:

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of in vitro antimicrobial susceptibility testing. The data presented in this guide are primarily derived from studies employing the following standardized methodologies.

Broth Microdilution Method

This technique is a widely used method for determining the MIC of an antimicrobial agent.[11][12][13]

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14][15][16]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.[14]

  • Incubation: The inoculated plates are incubated at a specified temperature (usually 35-37°C) for 16-20 hours.[12]

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.[13]

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination and is particularly useful for testing a large number of isolates.[17][18]

  • Preparation of Antimicrobial-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antimicrobial agent.[17]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antimicrobial agent.[19]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).[17]

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacterial colonies.[17]

Visualizing the Science:

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of fluoroquinolones.

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading bacterial_culture Bacterial Isolate standardize_inoculum Standardize Bacterial Inoculum bacterial_culture->standardize_inoculum antibiotic_stock Antibiotic Stock Solution dilution_series Prepare Serial Dilutions of Antibiotic antibiotic_stock->dilution_series inoculate_plates Inoculate Plates/Tubes dilution_series->inoculate_plates standardize_inoculum->inoculate_plates incubate Incubate at 37°C inoculate_plates->incubate read_results Observe for Growth Inhibition incubate->read_results MIC_determination MIC Value read_results->MIC_determination Determine Lowest Concentration with No Growth Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell Fluoroquinolones This compound / Gatifloxacin DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) Fluoroquinolones->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (in Gram-positive bacteria) Fluoroquinolones->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Segregation DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

References

Combination Therapy of Pazufloxacin with Anti-MRSA Agents: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pazufloxacin in combination with various anti-MRSA agents against resistant strains of Staphylococcus aureus. The following sections detail in-vitro synergistic activities, summaries of experimental data, and relevant methodologies to support further research and development in combating multidrug-resistant bacteria.

In-Vitro Synergistic Activity of this compound Combinations

The combination of this compound with various anti-MRSA agents has been investigated to assess potential synergistic, additive, indifferent, or antagonistic effects against methicillin-resistant Staphylococcus aureus (MRSA). The primary method utilized in these studies is the checkerboard microdilution assay, which allows for the determination of the Fractional Inhibitory Concentration (FIC) index. Synergy is typically defined as an FIC index of ≤0.5, additivity or indifference as an FIC index between >0.5 and ≤4, and antagonism as an FIC index of >4.

Studies have shown promising results for the combination of this compound with several anti-MRSA drugs. For instance, against 26 strains of β-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR), the combination of this compound and teicoplanin demonstrated additive and synergistic effects in 96% of the strains[1]. Similarly, combinations with arbekacin and minocycline also showed synergistic or additive effects in a significant number of strains[1]. In contrast, the combination of this compound with vancomycin primarily resulted in indifference[2].

Summary of Checkerboard Assay Results
This compound Combination MRSA Strains Tested Synergistic Effect (%) Additive/Indifferent Effect (%) Antagonistic Effect (%) Mean FIC Index Reference
Vancomycin (VCM)26 BIVR strains050 (Additive/Synergistic)0Not Reported[1]
Teicoplanin (TEIC)26 BIVR strains492 (Additive/Synergistic)0Not Reported[1]
Teicoplanin (TEIC)50 MRSA strainsNot ReportedNot ReportedNot Reported0.839[3]
Arbekacin (ABK)26 BIVR strains1550 (Additive/Synergistic)0Not Reported[1]
Minocycline (MINO)26 BIVR strains1531 (Additive/Synergistic)12Not Reported[1]

Note: Data for specific MIC values of this compound and anti-MRSA agents alone and in combination, as well as specific FIC indices, are limited in the reviewed literature.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in-vitro method to assess the synergistic, additive, indifferent, or antagonistic activity of antibiotic combinations.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the anti-MRSA agent are prepared and serially diluted in a 96-well microtiter plate. This compound dilutions are typically made along the x-axis, and the anti-MRSA agent dilutions along the y-axis.

  • Inoculum Preparation: A standardized inoculum of the MRSA strain (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of this compound D Inoculate Microtiter Plate A->D B Prepare Serial Dilutions of Anti-MRSA Agent B->D C Prepare Standardized MRSA Inoculum C->D E Incubate at 37°C for 18-24h D->E F Determine MIC of Combination E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, Indifference, Antagonism) G->H

Fig. 1: Workflow of the Checkerboard Assay for antibiotic synergy testing.
Time-Kill Curve Assay

Time-kill curve assays provide information on the pharmacodynamic interaction and the rate of bactericidal or bacteriostatic activity of an antibiotic combination over time.

Methodology:

  • Bacterial Culture: An overnight culture of the MRSA strain is diluted in fresh broth to a standardized concentration (e.g., 10^5 - 10^6 CFU/mL).

  • Addition of Antibiotics: The antibiotic combination (at specific concentrations, often based on MIC values) is added to the bacterial culture. Control tubes with each antibiotic alone and a growth control (no antibiotic) are also prepared.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: Serial dilutions of the aliquots are plated on appropriate agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log10 CFU/mL is plotted against time for each combination and control. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.

Time_Kill_Curve_Workflow A Prepare Standardized MRSA Culture B Add Antibiotic Combinations & Controls A->B C Incubate and Collect Samples at Timepoints B->C D Perform Serial Dilutions and Plate C->D E Incubate Plates and Count CFU/mL D->E F Plot log10 CFU/mL vs. Time E->F G Analyze for Synergy, Bactericidal/Bacteriostatic Activity F->G

Fig. 2: General workflow for a Time-Kill Curve Assay.

In-Vivo Efficacy in Murine Models

Murine infection models are crucial for evaluating the in-vivo efficacy of antibiotic combinations. Common models for MRSA include the thigh infection model, sepsis model, and skin infection model.

Methodology (General Murine Thigh Infection Model):

  • Induction of Neutropenia: Mice are often rendered neutropenic by injections of cyclophosphamide to establish a robust infection.

  • Infection: A standardized inoculum of the MRSA strain is injected into the thigh muscle of the mice.

  • Treatment: At a predetermined time post-infection, treatment with the antibiotic combination, individual antibiotics, or a control vehicle is initiated.

  • Evaluation of Efficacy: After a specific treatment period, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/gram of tissue). A significant reduction in bacterial load in the combination therapy group compared to the single-agent and control groups indicates efficacy. Survival rates can also be monitored over a longer period.

Murine_Thigh_Infection_Model A Induce Neutropenia in Mice B Inject MRSA Inoculum into Thigh Muscle A->B C Initiate Treatment with Antibiotic Combinations B->C D Euthanize Mice and Excise Thighs C->D E Homogenize Tissue and Determine Bacterial Load D->E F Compare Bacterial Load between Treatment Groups E->F

Fig. 3: Experimental workflow for a Murine Thigh Infection Model.

Potential Mechanisms of Synergy and Resistance

The synergistic effect of combining a fluoroquinolone like this compound with an anti-MRSA agent may be attributed to their different mechanisms of action. Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. Anti-MRSA agents like vancomycin and teicoplanin inhibit cell wall synthesis, while aminoglycosides like arbekacin and tetracyclines like minocycline inhibit protein synthesis.

The combination of agents targeting different cellular pathways can lead to enhanced bacterial killing and may also help to prevent the emergence of resistance.

MRSA resistance to fluoroquinolones often involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and grlA genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. Resistance to glycopeptides like vancomycin is more complex and can involve thickening of the cell wall and alterations in cell wall synthesis precursors.

MRSA_Resistance_and_Combination_Therapy cluster_this compound This compound cluster_AntiMRSA Anti-MRSA Agents Paz This compound Inhibits DNA Gyrase & Topoisomerase IV Synergy Synergistic Effect (Enhanced Bacterial Killing) Paz->Synergy Paz_Res Resistance Mutations in gyrA/grlA Paz_Res->Paz Vanc Vancomycin/Teicoplanin Inhibit Cell Wall Synthesis Vanc->Synergy Arb Arbekacin/Minocycline Inhibit Protein Synthesis Arb->Synergy Vanc_Res Resistance Thickened Cell Wall, Altered Precursors Vanc_Res->Vanc Arb_Res Resistance Enzymatic Modification, Efflux Pumps Arb_Res->Arb

Fig. 4: Simplified representation of the mechanisms of action and resistance of this compound and anti-MRSA agents.

Conclusion

The available in-vitro data suggests that the combination of this compound with certain anti-MRSA agents, particularly teicoplanin and arbekacin, holds promise for synergistic or additive effects against resistant MRSA strains. However, there is a clear need for more comprehensive studies to provide detailed quantitative data from checkerboard assays, time-kill curves, and in-vivo models. Further research into the molecular mechanisms of synergy will be crucial for the rational design of effective combination therapies to combat the growing threat of multidrug-resistant MRSA. This guide serves as a foundational resource to inform and direct future investigations in this critical area of drug development.

References

Safety Operating Guide

Proper Disposal of Pazufloxacin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of Pazufloxacin, a fluoroquinolone antibiotic, is crucial for laboratory safety and the prevention of environmental contamination.[1][2] Adherence to proper disposal protocols minimizes the risk of accidental exposure and the development of antimicrobial resistance in the environment.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.

I. Personal Protective Equipment (PPE) and Spill Management

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). In the event of a spill, immediate and proper cleanup is necessary to prevent contamination and exposure.

A. Required Personal Protective Equipment When handling this compound, especially during disposal procedures, personnel should wear:

  • Protective gloves[3]

  • Protective clothing[3]

  • Eye and face protection[3]

  • In situations with potential for dust or aerosol generation, a mask should be worn.[4]

B. Spill Containment and Cleanup Protocol Should a spill occur, follow these steps to ensure safety and proper decontamination:

  • Evacuate and Ventilate: Ensure adequate ventilation in the area and evacuate non-essential personnel.[3]

  • Contain the Spill: Prevent further leakage or spillage and keep the product away from drains and water courses.[3][5]

  • Absorb and Collect:

    • For liquid spills, use an inert, liquid-binding material such as diatomite or universal binders to absorb the solution.[3]

    • For powder spills, cover with a plastic sheet to minimize spreading, then carefully sweep or take up mechanically into a suitable, closed container for disposal.[5][6]

  • Decontaminate: Scrub the affected surfaces and equipment with alcohol to decontaminate the area.[3]

  • Dispose of Contaminated Materials: All contaminated materials, including the absorbent, must be disposed of as hazardous waste according to local, state, and federal regulations.[3][5]

II. Approved Disposal Procedures for this compound

The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[3] The following methods are recommended for the disposal of pharmaceutical waste like this compound.

A. High-Temperature Incineration High-temperature incineration in a purpose-built facility is considered the most environmentally sound method for destroying pharmaceuticals.[4][7] Cement kilns can also be a suitable option for high-temperature destruction of pharmaceutical waste.[8]

B. Landfill Disposal (with Pre-treatment) Direct landfilling of untreated this compound is not recommended.[8] If landfilling is the only option, pre-treatment methods are necessary:

  • Inertization: This process involves removing packaging, grinding the pharmaceuticals, and mixing them with water, cement, and lime to form a homogenous paste. This paste is then transported to a landfill.[7]

  • Encapsulation: This involves immobilizing the pharmaceutical waste in a solid block within a plastic or steel drum before landfilling.

For small quantities in a non-laboratory setting, the FDA suggests mixing the medicine (without crushing tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[9][10] This mixture should then be placed in a sealed container, such as a plastic bag, before being thrown into the trash.[9][10]

C. Return to Supplier or Manufacturer Returning unwanted or expired pharmaceuticals to the supplier or manufacturer may be a viable disposal option, particularly for larger quantities.[8]

D. Drug Take-Back Programs For smaller quantities or unused prescriptions, community pharmaceutical take-back programs offer a safe and convenient disposal route.[1][10] These programs ensure that the drugs are disposed of properly.

III. Prohibited Disposal Methods

Certain disposal methods are explicitly discouraged due to their potential for environmental harm and health risks.

  • Do Not Dispose of with Household Garbage without Pre-treatment: this compound should not be disposed of with regular household garbage in its original form.[11]

  • Do Not Discharge into Drains or Sewage Systems: Disposing of this compound down the drain or toilet is prohibited.[11] Non-biodegradable antibiotics can disrupt the bacterial processes in sewage treatment plants.[4]

  • Avoid Open or Low-Temperature Burning: Burning pharmaceuticals in open containers or at low temperatures can release toxic pollutants into the atmosphere.[4]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Pazufloxacin_Disposal_Workflow start This compound Waste Generated check_regulations Consult Local, State, & Federal Regulations start->check_regulations prohibited Prohibited Methods start->prohibited incineration High-Temperature Incineration check_regulations->incineration Preferred Method landfill_option Landfill Disposal (Pre-treatment Required) check_regulations->landfill_option return_supplier Return to Supplier/ Manufacturer check_regulations->return_supplier If an option take_back Drug Take-Back Program check_regulations->take_back For small quantities pretreatment Pre-treatment Method landfill_option->pretreatment inertization Inertization/ Encapsulation pretreatment->inertization Large Scale household_mix Mix with Undesirable Substance (e.g., cat litter) pretreatment->household_mix Small Scale prohibited_list • No direct disposal in trash • No discharge to sewer/drains • No open/low-temp burning

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pazufloxacin

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure research environment. This compound, a fluoroquinolone antibacterial agent, is classified as an irritant and requires specific handling procedures to minimize exposure risks.

Hazard Identification and Personal Protective Equipment

This compound is known to cause skin, eye, and respiratory irritation.[1][2][3] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact and inhalation.

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[1][2][3]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1][2][3]
(Single Exposure, Respiratory Tract)

Table 1. Hazard classification for this compound.

Based on these hazards, the following PPE is required when handling this compound:

Protection TypeSpecific RecommendationRationale
Eye and Face Safety goggles with side-shields or tight-sealing safety goggles.[2][3][4]To prevent eye contact which can cause serious irritation.
Hand Chemical-impermeable protective gloves.[2][3][5]To prevent skin contact which causes irritation.[3]
Body Impervious protective clothing or laboratory coat with long sleeves.[2][4]To protect skin from accidental spills or contact.
Respiratory A suitable respirator should be used if dust is generated or in areas with inadequate ventilation.[2][4]To prevent inhalation, which may cause respiratory tract irritation.[3]

Table 2. Recommended Personal Protective Equipment (PPE) for this compound.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for minimizing risks associated with this compound.

Handling and Storage Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area.[5] The use of a chemical fume hood or other local exhaust ventilation is strongly recommended to control airborne dust or vapors.[2][4]

  • Preventing Exposure : Avoid direct contact with skin and eyes and prevent the inhalation of dust or aerosols.[2][5] Do not eat, drink, or apply cosmetics in the handling area.[6]

  • Hygiene : Wash hands thoroughly with soap and water after handling the substance.[2][3]

  • Storage : Keep containers tightly sealed and store in a cool, well-ventilated place.[2][4] For long-term stability, specific temperatures are recommended.

Substance FormStorage TemperatureDuration
Crystalline Solid-20°C≥ 4 years[7]
In Solvent (e.g., DMSO)-80°C6 months[2][8]
In Solvent (e.g., DMSO)-20°C1 month[2][8]

Table 3. Quantitative Storage Recommendations.

Emergency Procedures

Immediate and appropriate responses to exposure or spills are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[3][5] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting.[2][5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]

Table 4. First Aid Protocols for this compound Exposure.

Spill Response Protocol:

  • Evacuate : Restrict access to the spill area.[2][5]

  • Ventilate : Ensure the area is well-ventilated.[5]

  • Protect : Wear full PPE as specified in Table 2 before initiating cleanup.[2][5]

  • Contain : Prevent further leakage or spillage. Do not allow the substance to enter drains or water courses.[2][5]

  • Clean-Up : For solid spills, avoid creating dust.[4] Mechanically collect the material and place it in a suitable, closed container for disposal.[4][5] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a container for disposal.[2]

  • Decontaminate : Clean the spill surface thoroughly.[2][4]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Consult EHS : Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[9]

  • Regulatory Compliance : Dispose of contents and containers in accordance with all local, state, and federal regulations.[2]

  • General Guidance : If a formal take-back program is unavailable, the recommended procedure is to mix the waste material with an undesirable substance like cat litter or coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[10][11] Never flush this compound down the drain unless specifically instructed by official guidelines.[5][11]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_main Standard Operating Procedure cluster_emergency Emergency Procedures A 1. Assess Hazards & Review SDS B 2. Don Required PPE (Gloves, Goggles, Lab Coat) A->B C 3. Handle this compound in Ventilated Area B->C D 4. Decontaminate Surfaces & Wash Hands C->D Spill Spill Occurs C->Spill if spill Exposure Personal Exposure C->Exposure if exposure E 5. Doff PPE D->E F 6. Dispose of Waste per EHS Guidelines E->F Spill_Response Follow Spill Response Protocol Spill->Spill_Response Exposure_Response Follow First Aid Protocol Exposure->Exposure_Response

Caption: Logical workflow for handling this compound, including emergency procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazufloxacin
Reactant of Route 2
Pazufloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.